molecular formula C48H52O26 B15590464 Anhydrosafflor yellow B

Anhydrosafflor yellow B

Número de catálogo: B15590464
Peso molecular: 1044.9 g/mol
Clave InChI: NOXZTJVQKYBYAV-ARYFSBDYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)- has been reported in Carthamus tinctorius with data available.

Propiedades

IUPAC Name

(6E)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H52O26/c49-13-22(56)30(57)37(64)40-27(28-33(60)25(20(54)11-5-16-1-7-18(52)8-2-16)41(67)47(70,43(28)69)45-38(65)35(62)31(58)23(14-50)72-45)29-34(61)26(21(55)12-6-17-3-9-19(53)10-4-17)42(68)48(71,44(29)74-40)46-39(66)36(63)32(59)24(15-51)73-46/h1-12,22-24,27,30-32,35-40,45-46,49-54,56-66,70-71H,13-15H2/b11-5+,12-6+,25-20+/t22-,23-,24-,27+,30-,31-,32-,35+,36+,37+,38-,39-,40+,45-,46-,47?,48?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXZTJVQKYBYAV-ARYFSBDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC(C3C5=C(C(=C(C=CC6=CC=C(C=C6)O)O)C(=O)C(C5=O)(C7C(C(C(C(O7)CO)O)O)O)O)O)C(C(C(CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]([C@H]3C5=C(/C(=C(/C=C/C6=CC=C(C=C6)O)\O)/C(=O)C(C5=O)([C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313846
Record name Anhydrosafflor yellow B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1044.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184840-84-4
Record name Anhydrosafflor yellow B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Anhydrosafflor yellow B chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosafflor yellow B (AHSYB) is a prominent quinochalcone C-glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and significant biological activities of AHSYB. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this natural compound. The guide details experimental protocols for its extraction, purification, and analysis, and summarizes its known pharmacological effects, with a focus on its neuroprotective, anti-inflammatory, and anti-platelet aggregation properties.

Chemical Structure and Identification

This compound is a complex quinochalcone C-glycoside. Its chemical identity has been established through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, although specific NMR spectral data is not widely published.

Table 1: Chemical Identification of this compound

IdentifierValueReference
Molecular Formula C₄₈H₅₂O₂₆[1]
Molecular Weight 1044.91 g/mol [1]
CAS Number 184840-84-4[2]
Appearance Yellow powder[3]

While some sources have reported conflicting molecular formulas and weights, high-resolution mass spectrometry data supports the C₄₈H₅₂O₂₆ formula. It is crucial for researchers to verify the identity and purity of AHSYB using appropriate analytical techniques.

Physicochemical Properties

AHSYB is a water-soluble compound, a characteristic that distinguishes it from many other flavonoids. Its stability is influenced by environmental factors such as temperature and pH.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Solubility Soluble in water (≥ 50 mg/mL) and organic solvents like ethanol (B145695).[3][4]
Melting Point Not extensively documented.[5]
Stability Sensitive to light and heat. Degrades at temperatures >60 °C and at pH ≤3.0 or >7.0.[3][6]
Storage Recommended storage at -20°C, sealed and protected from moisture and light.[7]

Biological and Pharmacological Properties

This compound exhibits a range of biological activities that are of significant interest for drug development. Its primary therapeutic potentials lie in its neuroprotective, anti-inflammatory, and anti-platelet aggregation effects.

Neuroprotective Effects via the SIRT1 Signaling Pathway

AHSYB has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury. This protection is mediated, at least in part, through the activation of the Sirtuin 1 (SIRT1) signaling pathway. Activation of SIRT1 by AHSYB leads to the subsequent upregulation of downstream targets, including Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). This cascade ultimately leads to a reduction in oxidative stress and apoptosis.[8][9] AHSYB has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2.[8][9]

SIRT1_Pathway AHSYB Anhydrosafflor yellow B SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Upregulates PGC1a PGC1α SIRT1->PGC1a Upregulates Bax Bax SIRT1->Bax Inhibits Bcl2 Bcl-2 SIRT1->Bcl2 Promotes OxidativeStress Oxidative Stress Reduction FOXO1->OxidativeStress PGC1a->OxidativeStress Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

AHSYB-mediated activation of the SIRT1 signaling pathway.
Anti-inflammatory Effects via NF-κB Pathway Inhibition

AHSYB has demonstrated potent anti-inflammatory properties. Studies have shown that it can alleviate brain inflammation in the context of acute permanent cerebral ischemia. This effect is associated with the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. AHSYB treatment has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[10]

NFkB_Pathway AHSYB Anhydrosafflor yellow B NFkB NF-κB AHSYB->NFkB Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflammatoryCytokines Induces Transcription Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Inhibition of the NF-κB inflammatory pathway by AHSYB.
Anti-platelet Aggregation Activity

AHSYB is a known inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[7] This property contributes to the traditional use of safflower in promoting blood circulation and preventing blood stasis. The degradation of AHSYB has been shown to reduce its anticoagulation activities.[6]

Experimental Protocols

Extraction and Purification

The following protocols are summarized from published literature and provide a basis for the isolation of AHSYB from Carthamus tinctorius.

This method is optimized for the extraction of AHSYB from safflower powder.

  • Sample Preparation: Dried safflower flowers are ground into a fine powder.

  • Extraction:

    • Mix the safflower powder with water at a liquid-to-solid ratio of 22:1 (mL/g).

    • Maintain the extraction temperature at 75°C.

    • Extract for 35 minutes with continuous stirring.

  • Filtration: Separate the aqueous extract from the solid residue by filtration.

  • Concentration: Concentrate the aqueous extract under reduced pressure to a desired volume.

The crude aqueous extract can be further purified to enrich the AHSYB content.

  • Resin Preparation: Use HPD-300 macroporous resin, pre-treated according to the manufacturer's instructions.

  • Adsorption:

    • Adjust the pH of the concentrated extract to 2.8.

    • Load the extract onto the resin column at a flow rate of 1.9 mL/min.

    • The optimal sample concentration for loading is 0.06 g/mL.

  • Washing: Wash the column with deionized water to remove impurities.

  • Desorption:

    • Elute the column with 74% ethanol at a flow rate of 1.6 mL/min.

    • Collect the eluate in fractions. The optimal elution volume is approximately 4.4 bed volumes.

  • Analysis: Monitor the fractions for AHSYB content using HPLC. Combine the AHSYB-rich fractions and remove the solvent under vacuum.

For obtaining high-purity AHSYB for research purposes.

  • Sample Preparation: Dissolve the enriched extract from the macroporous resin purification step in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol (B129727) and water. A typical gradient might be: 0 min–10% B; 5 min–20% B; 20 min–25% B; 22 min–100% B; 25 min–100% B; 27 min–10% B and 29 min–10% B (where B is methanol).[11]

    • Flow Rate: 30 mL/min.[11]

    • Detection: UV detection at 270 nm or 400 nm.[11]

    • Injection Volume: 500 µL.[11]

  • Fraction Collection: Collect the peak corresponding to the retention time of AHSYB.

  • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.

Experimental_Workflow Start Dried Safflower (Carthamus tinctorius L.) Extraction Water Immersion Extraction Start->Extraction Purification Macroporous Resin Purification Extraction->Purification Prep_HPLC Preparative HPLC Purification->Prep_HPLC End High-Purity This compound Prep_HPLC->End

Workflow for the extraction and purification of AHSYB.
Biological Assays

This assay measures the ability of AHSYB to inhibit platelet aggregation.

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 150 x g) for 10 minutes to obtain PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 800 x g) for 15 minutes to obtain platelet-poor plasma (PPP).

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • In a cuvette, add a specific volume of PRP and a stirring bar.

    • Add the test compound (AHSYB at various concentrations) or vehicle control and incubate for a specified time (e.g., 5 minutes) at 37°C.

    • Initiate platelet aggregation by adding a solution of ADP (final concentration typically 5-10 µM).

    • Measure the change in light transmittance for 5-10 minutes using a platelet aggregometer. The PPP is used as a reference for 100% aggregation.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of AHSYB compared to the vehicle control.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the areas of neuroprotection, inflammation, and cardiovascular health. Its water solubility offers an advantage for formulation and delivery. This technical guide provides a foundational understanding of AHSYB's chemical and biological properties, along with detailed experimental protocols to facilitate further research and development. Future investigations should focus on elucidating its precise mechanisms of action, conducting comprehensive preclinical and clinical studies, and developing optimized drug delivery systems to harness its full therapeutic benefits.

References

The Origin and Therapeutic Potential of Anhydrosafflor Yellow B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside derived from the vibrant petals of the safflower (Carthamus tinctorius L.). As a major bioactive constituent of this traditional medicinal plant, AHSYB has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the origins of AHSYB, detailing its natural source, biosynthetic pathway, and comprehensive methodologies for its isolation and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its therapeutic effects, with a focus on its cardio-protective and anti-inflammatory signaling pathways. Quantitative data are presented in structured tables for clarity, and key experimental protocols are outlined to facilitate further research and development.

Natural Origin and Biosynthesis

This compound is exclusively found in the flowers of Carthamus tinctorius L., a plant with a long history of use in traditional medicine.[1] AHSYB is one of the principal yellow pigments responsible for the characteristic color of the safflower petals.[2] Its biosynthesis is intricately linked to the flavonoid pathway, sharing precursors with other significant compounds like hydroxysafflor yellow A (HSYA).

The proposed biosynthetic pathway for AHSYB begins with the general phenylpropanoid pathway, leading to the formation of chalcone (B49325) synthase (CHS) products. While the precise enzymatic steps converting upstream precursors to AHSYB have not been fully elucidated, the biosynthesis of the closely related HSYA provides a strong model. The pathway likely involves a series of enzymatic reactions including hydroxylation, glycosylation, and cyclization. The formation of the characteristic quinochalcone structure is a key step, catalyzed by specific enzymes present in safflower.[3][4]

This compound Biosynthesis Pathway Precursors Phenylalanine / Tyrosine Phenylpropanoid_Pathway Phenylpropanoid Pathway Precursors->Phenylpropanoid_Pathway p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylpropanoid_Pathway->p_Coumaroyl_CoA Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Glycosylation C-Glycosylation (CGT) Naringenin_Chalcone->Glycosylation Intermediate Glycosylated Chalcone Intermediate Glycosylation->Intermediate Oxidation_Dehydration Oxidation / Dehydration Intermediate->Oxidation_Dehydration AHSYB This compound Oxidation_Dehydration->AHSYB

Figure 1: Proposed Biosynthetic Pathway of this compound.

Isolation and Purification

The extraction and purification of AHSYB from Carthamus tinctorius are critical for its characterization and pharmacological studies. Various chromatographic techniques have been successfully employed to obtain high-purity AHSYB.

Quantitative Data on Isolation and Purification
MethodStarting MaterialYield of AHSYBPurity of AHSYBReference
Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)9.2 g plant extract1.07 g93%[5]
High-Speed Counter-Current Chromatography (HSCCC)Safflower extractNot specified98%[6]
Water Immersion Extraction & Macroporous Resin PurificationSafflower0.465% (initial extract)6.83% (after purification)[7]
Experimental Protocols

Protocol 1: Water Immersion Extraction and Macroporous Resin Purification [7]

  • Extraction:

    • Mix safflower powder with water at a liquid-to-solid ratio of 22:1.

    • Heat the mixture to 75°C and maintain for 35 minutes with continuous stirring.

    • Filter the mixture to collect the aqueous extract.

  • Purification:

    • Adjust the pH of the aqueous extract to 2.8.

    • Load the extract onto an HPD-300 macroporous resin column at a flow rate of 1.9 mL/min.

    • Wash the column with deionized water to remove impurities.

    • Elute AHSYB from the resin using 74% ethanol (B145695) at a flow rate of 1.6 mL/min.

    • Collect the eluate containing AHSYB and concentrate under reduced pressure.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) [6]

  • Solvent System: Prepare a two-phase solvent system suitable for HSCCC separation of polar compounds. A common system is ethyl acetate-n-butanol-water.

  • Sample Preparation: Dissolve the crude safflower extract in the lower phase of the solvent system.

  • HSCCC Separation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Inject the sample solution into the column.

    • Pump the mobile phase (lower phase) through the column at an optimized flow rate (e.g., 2 mL/min) and rotational speed (e.g., 850 rpm).

    • Monitor the effluent using a UV detector at a wavelength of 403 nm.

    • Collect fractions corresponding to the AHSYB peak.

  • Purity Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of AHSYB.

AHSYB_Isolation_Workflow Start Safflower Petals (Carthamus tinctorius) Extraction Water Immersion Extraction (75°C, 35 min) Start->Extraction Filtration1 Filtration Extraction->Filtration1 Crude_Extract Crude Aqueous Extract Filtration1->Crude_Extract Liquid Solid Waste Solid Waste Filtration1->Solid Waste pH_Adjustment pH Adjustment to 2.8 Crude_Extract->pH_Adjustment Macroporous_Resin Macroporous Resin Chromatography (HPD-300) pH_Adjustment->Macroporous_Resin Wash Wash with Water Macroporous_Resin->Wash Elution Elution with 74% Ethanol Wash->Elution Resin Impurities Impurities Wash->Impurities Concentration Concentration Elution->Concentration Purified_AHSYB Purified this compound Concentration->Purified_AHSYB

Figure 2: Experimental Workflow for AHSYB Isolation.

Characterization

The structural integrity and purity of isolated AHSYB are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing a small percentage of formic or acetic acid. AHSYB is detected at approximately 403 nm.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of AHSYB, confirming its chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are employed to elucidate the detailed chemical structure of AHSYB, including the stereochemistry of the glycosidic bonds.[9]

Signaling Pathways and Pharmacological Effects

AHSYB exhibits a range of pharmacological activities, with its cardio-protective and anti-inflammatory effects being the most extensively studied.

Cardio-protective Effects

AHSYB has demonstrated significant potential in protecting cardiac cells from injury, particularly in the context of ischemia-reperfusion. Its cardio-protective effects are mediated through the inhibition of apoptosis via the mitochondrial-mediated pathway.[6]

AHSYB_Cardioprotective_Pathway Ischemia_Reperfusion Ischemia/Reperfusion Injury Mitochondria Mitochondrial Dysfunction Ischemia_Reperfusion->Mitochondria AHSYB This compound Apoptosis Cardiomyocyte Apoptosis AHSYB->Apoptosis Inhibits SIRT1 SIRT1 Activation AHSYB->SIRT1 Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis SIRT1->Mitochondria Inhibits

Figure 3: AHSYB's Cardio-protective Signaling Pathway.

Studies have also shown that AHSYB can activate the SIRT1 signaling pathway, which plays a crucial role in attenuating oxidative stress and apoptosis in response to cerebral ischemia-reperfusion injury.[10][11]

Anti-inflammatory Effects

AHSYB exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12] This effect is, at least in part, mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12]

AHSYB_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NF_kappaB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kappaB_Activation AHSYB This compound AHSYB->NF_kappaB_Activation Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kappaB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 4: AHSYB's Anti-inflammatory Signaling Pathway.

Conclusion and Future Directions

This compound, a unique quinochalcone C-glycoside from Carthamus tinctorius, holds significant promise as a therapeutic agent. Its well-defined natural origin and established isolation protocols provide a solid foundation for further research. The elucidation of its cardio-protective and anti-inflammatory signaling pathways offers clear targets for drug development. Future research should focus on a more detailed characterization of its biosynthetic pathway to enable biotechnological production, as well as comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety for various disease applications. The continued exploration of AHSYB's pharmacological potential is a valuable endeavor in the development of novel, plant-derived therapeutics.

References

Anhydrosafflor yellow B source Carthamus tinctorius

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to Anhydrosafflor yellow B (ASYB), a prominent bioactive compound derived from Carthamus tinctorius, for researchers, scientists, and professionals in drug development.

Introduction

Carthamus tinctorius L., commonly known as safflower, is an annual herb belonging to the Asteraceae family.[1] For centuries, its vibrant florets have been utilized in traditional medicine, particularly in Asia, to promote blood circulation, alleviate pain, and treat a range of conditions including cardiovascular diseases, menstrual problems, and post-partum hemorrhage.[2][3][4] The plant is a rich source of various bioactive metabolites, with flavonoids being a predominant group.[4]

Among these, this compound (ASYB) has emerged as a pharmacologically significant quinochalcone C-glycoside.[5][6] ASYB, along with Hydroxysafflor yellow A (HSYA), is considered one of the primary water-soluble, bioactive constituents of safflower.[7][8] This guide provides a comprehensive technical overview of ASYB, covering its chemical properties, extraction and isolation from Carthamus tinctorius, pharmacological activities with a focus on underlying signaling pathways, and detailed experimental protocols for its investigation.

Chemical Properties of this compound

This compound is a dimeric quinochalcone C-glycoside.[6] It is recognized for its antioxidant properties and its role in various therapeutic effects observed with safflower extracts.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₈H₅₂O₂₆[6]
Molecular Weight1044.91 g/mol [6]
Chemical ClassQuinochalcone C-glycoside[5]
AppearanceYellow amorphous powder
SolubilityWater-soluble[7][9]
CAS Number184840-84-4[10]
StabilityMost effective in neutral to slightly alkaline conditions. Acts as a reducing agent.[6]

Extraction and Isolation from Carthamus tinctorius

The extraction and purification of ASYB from safflower florets are critical steps for research and development. Ultrasonic-assisted extraction has been optimized for efficient recovery of ASYB and HSYA.[11] Subsequent purification is typically achieved through chromatographic techniques.

Experimental Protocol: Ultrasonic-Assisted Extraction

This protocol is based on an optimized method for the simultaneous extraction of HSYA and ASYB from safflower.[11]

Objective: To extract this compound from dried safflower florets.

Materials and Equipment:

  • Dried safflower (Carthamus tinctorius) florets, powdered

  • Solvent (e.g., 70% ethanol)[12]

  • Ultrasonic bath or probe system

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a specific amount of powdered safflower florets.

  • Solvent Addition: Add the extraction solvent to the safflower powder at a defined solvent-to-material ratio. An optimized ratio is 16 mL/g.[11]

  • Ultrasonic Extraction: Place the mixture in an ultrasonic bath. Set the extraction parameters as follows:

    • Temperature: 66°C

    • Time: 36 minutes

    • Ultrasonic Power: 150 W

  • Separation: After extraction, separate the supernatant from the solid residue by filtration or centrifugation.

  • Concentration: Concentrate the resulting extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Drying: Dry the concentrated extract to obtain the crude extract containing ASYB.

Experimental Protocol: Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (prep-HPLC) is an effective method for isolating and purifying ASYB from the crude extract to a high degree of purity.[13][14]

Objective: To purify this compound from a crude safflower extract.

Materials and Equipment:

  • Crude safflower extract

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Reverse-phase preparative column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.5% acetic acid)[15]

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude extract in a suitable solvent, and filter it to remove any particulate matter.

  • System Equilibration: Equilibrate the prep-HPLC system with the initial mobile phase composition.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Separation: Perform the separation using a gradient elution method. The specific gradient will depend on the column and system but will involve varying the proportions of acetonitrile and acidified water to effectively separate ASYB from other components. ASYB has a longer retention time than HSYA, indicating it is less polar.[11][14]

  • Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 403 nm) and collect the fractions corresponding to the ASYB peak.[11]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Purity levels of 93-98% can be achieved.[15]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilization to obtain purified ASYB.

Quantitative Data: Extraction and Purification Yields

The efficiency of the extraction and purification processes is summarized below.

Table 2: Summary of Quantitative Data for ASYB Extraction and Purification

ParameterMethodValueReference
Extraction YieldUltrasonic-Assisted Extraction~0.30%[11]
Purification YieldReverse-Phase MPLC1.07 g from 9.2 g of extract[15]
Final PurityHPLC Analysis93% - 100%[15]

Pharmacological Activities and Mechanisms of Action

ASYB exhibits a range of pharmacological effects, with its neuroprotective, anti-inflammatory, and antioxidant activities being the most extensively studied.[16][17] These effects are mediated through the modulation of specific signaling pathways.

Neuroprotection in Cerebral Ischemia

ASYB has demonstrated significant neuroprotective effects in models of cerebral ischemia/reperfusion (I/R) injury.[16] It works by reducing oxidative stress and apoptosis. One of the key mechanisms is the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[7][16]

  • SIRT1 Pathway Activation: ASYB upregulates the expression of SIRT1, a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[16]

  • Downstream Effects: Activation of SIRT1 leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[7][16] This cascade enhances the expression of antioxidant enzymes and mitochondrial biogenesis.

  • Anti-Apoptotic Action: ASYB also modulates the expression of apoptosis-related proteins, increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.[16]

SIRT1_Pathway cluster_ASYB Cellular Environment cluster_pathway SIRT1 Signaling Pathway ASYB Anhydrosafflor yellow B (ASYB) SIRT1 SIRT1 ASYB->SIRT1 Upregulates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bcl2 Bcl-2 SIRT1->Bcl2 Upregulates Bax Bax SIRT1->Bax Downregulates OxidativeStress Oxidative Stress Reduction FOXO1->OxidativeStress PGC1a->OxidativeStress Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: ASYB-mediated activation of the SIRT1 signaling pathway.

Anti-Inflammatory Effects

Chronic inflammation is a key factor in the pathology of ischemic stroke. ASYB has been shown to alleviate brain injury by suppressing the inflammatory response.[17] This is achieved by inhibiting the HSP60/TLR4/NF-κB signaling pathway.

  • Pathway Inhibition: In the context of cerebral ischemia, Heat Shock Protein 60 (HSP60) and Toll-like receptor 4 (TLR4) expression is elevated. ASYB treatment suppresses the mRNA and protein levels of both.[17]

  • NF-κB Suppression: By inhibiting the upstream components, ASYB decreases the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression.[17]

  • Cytokine Reduction: The inhibition of NF-κB leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]

Anti_Inflammatory_Pathway cluster_ASYB Cellular Environment cluster_pathway HSP60/TLR4/NF-κB Signaling Pathway ASYB Anhydrosafflor yellow B (ASYB) HSP60 HSP60 ASYB->HSP60 Inhibits TLR4 TLR4 ASYB->TLR4 Inhibits NFkB NF-κB ASYB->NFkB Inhibits Ischemia Cerebral Ischemia Ischemia->HSP60 Upregulates HSP60->TLR4 Activates TLR4->NFkB Activates TNFa TNF-α NFkB->TNFa Upregulates IL6 IL-6 NFkB->IL6 Upregulates Inflammation Neuroinflammation TNFa->Inflammation IL6->Inflammation MCAO_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_analysis Endpoint Analysis (24h) A1 Anesthetize Rat B1 Expose Carotid Arteries A1->B1 B2 Insert Monofilament to Occlude MCA (Ischemia) B1->B2 B3 Withdraw Filament (Reperfusion) B2->B3 C1 Administer ASYB or Vehicle B3->C1 D1 Neurological Deficit Scoring C1->D1 D2 Sacrifice & Brain Slicing C1->D2 D3 TTC Staining & Infarct Volume Measurement D2->D3 D4 Tissue Collection for WB, RT-PCR, ELISA D2->D4

References

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside found in the safflower plant (Carthamus tinctorius L.). Alongside hydroxysafflor yellow A (HSYA), AHSYB is considered one of the primary bioactive constituents responsible for the therapeutic effects of safflower extracts, which are widely used in traditional medicine for cardiovascular and cerebrovascular diseases. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of AHSYB, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Detailed experimental methodologies and relevant signaling pathways are also presented to support further research and drug development efforts.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been investigated in rats, revealing key parameters following intravenous and oral administration. The data indicates that AHSYB exhibits poor oral bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous Administration (2.5 mg/kg)Oral Administration (30 mg/kg)
Tmax (h) 0.083 ± 0.010.7 ± 0.2
Cmax (ng/mL) 7856.4 ± 1123.789.7 ± 15.6
AUC(0-t) (ng/mLh) 2897.6 ± 456.2102.3 ± 21.4
AUC(0-∞) (ng/mLh) 2954.3 ± 461.8105.9 ± 22.1
t1/2 (h) 1.8 ± 0.32.1 ± 0.4
Oral Bioavailability (F) -~0.3%

Data sourced from a UFLC-MS/MS study in rats[1].

Metabolism

Following intravenous administration in rats, this compound undergoes extensive metabolism. A total of 22 metabolites have been identified in plasma, urine, bile, and feces. The primary metabolic pathways include:

  • Oxidation

  • Reduction

  • Hydroxylation

  • Methylation

  • Dimethylation

  • O-acetylation

  • Hydrolyzation

  • Sulfation

  • Glucuronidation

  • Glutathionation

  • Combination with glucose

The presence of these metabolites suggests that both phase I and phase II metabolic processes are significantly involved in the clearance of AHSYB. The renal and biliary routes have been identified as important pathways for the excretion of AHSYB and its metabolites[2].

Experimental Protocols

The following section details the methodologies employed in key pharmacokinetic and metabolism studies of this compound.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of AHSYB in rats after intravenous and oral administration.

Methodology:

  • Animal Model: Normal Sprague-Dawley rats.

  • Drug Administration:

    • Intravenous (i.v.) group: A single dose of 2.5 mg/kg AHSYB was administered via the tail vein.

    • Oral (p.o.) group: A single dose of 30 mg/kg AHSYB was administered by gavage.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Preparation: Plasma was obtained by centrifugation, and proteins were precipitated using methanol. Rutin was used as an internal standard.

  • Analytical Method: An ultra-fast liquid chromatography coupled with triple quadrupole mass spectrometry (UFLC-MS/MS) method was used for the quantification of AHSYB in plasma.

    • Chromatographic Separation: A C18 column was used with a gradient elution.

    • Mass Spectrometric Detection: Negative electrospray ionization (ESI-) in multiple reaction monitoring (MRM) mode was employed.

  • Pharmacokinetic Analysis: The plasma concentration-time data was analyzed to calculate key pharmacokinetic parameters including Tmax, Cmax, AUC, and t1/2[1].

Metabolism Study in Rats

Objective: To identify the metabolites of AHSYB in rats.

Methodology:

  • Animal Model: Sprague-Dawley rats.

  • Drug Administration: AHSYB was administered intravenously.

  • Sample Collection: Plasma, urine, bile, and feces were collected over a specified period.

  • Analytical Method: Ultra-fast liquid chromatography/quadrupole time-of-flight mass spectrometry (UFLC/Qq-TOF-MS/MS) combined with Metabolitepilot™ software was used to identify the metabolites.

  • Metabolite Identification: The identification of metabolites was based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent drug[2].

Signaling Pathways and Biological Activities

This compound has been shown to exert its biological effects, including neuroprotective and anti-inflammatory activities, through the modulation of specific signaling pathways.

SIRT1 Signaling Pathway

AHSYB, along with HSYA, has demonstrated neuroprotective effects against cerebral ischemia/reperfusion injury by activating the Sirtuin 1 (SIRT1) signaling pathway. Activation of SIRT1 leads to the modulation of downstream targets such as forkhead box O (FOXO) 1 and peroxisome proliferator-activated receptor coactivator 1α (PGC1α), which are involved in attenuating oxidative stress and apoptosis[3].

SIRT1_Pathway AHSYB This compound SIRT1 SIRT1 AHSYB->SIRT1 FOXO1 FOXO1 SIRT1->FOXO1 PGC1a PGC1α SIRT1->PGC1a Apoptosis Apoptosis SIRT1->Apoptosis Oxidative_Stress Oxidative Stress FOXO1->Oxidative_Stress PGC1a->Oxidative_Stress Neuroprotection Neuroprotection

AHSYB-mediated activation of the SIRT1 signaling pathway.
Anti-inflammatory Pathway

In a rat model of acute permanent cerebral ischemia, AHSYB demonstrated significant therapeutic effects by mitigating inflammation in brain tissue. The proposed mechanism involves the suppression of the heat shock protein 60 (HSP60)/Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Anti_Inflammatory_Pathway AHSYB This compound HSP60 HSP60 AHSYB->HSP60 TLR4 TLR4 AHSYB->TLR4 NFkB NF-κB p65 AHSYB->NFkB Ischemia Cerebral Ischemia Ischemia->HSP60 HSP60->TLR4 TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation

Anti-inflammatory mechanism of AHSYB in cerebral ischemia.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound.

PK_Workflow cluster_animal_study Animal Study cluster_sample_processing Sample Processing cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Dosing Drug Administration (i.v. or p.o.) Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Centrifugation Plasma Separation (Centrifugation) Sampling->Centrifugation Precipitation Protein Precipitation (e.g., Methanol) Centrifugation->Precipitation UFLC_MSMS UFLC-MS/MS Analysis (Quantification of AHSYB) Precipitation->UFLC_MSMS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) UFLC_MSMS->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

Workflow for a typical pharmacokinetic study of AHSYB.

Conclusion

This compound is a key bioactive component of Carthamus tinctorius with demonstrated therapeutic potential. However, its clinical development is hampered by very low oral bioavailability (~0.3% in rats). The compound undergoes extensive phase I and phase II metabolism, with renal and biliary excretion being the main routes of elimination. The detailed pharmacokinetic data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. Future research should focus on the development of novel drug delivery systems to enhance the oral bioavailability of AHSYB, thereby unlocking its full therapeutic potential. Furthermore, a deeper understanding of its metabolic fate and the biological activity of its metabolites is crucial for a comprehensive safety and efficacy assessment.

References

Anhydrosafflor Yellow B: A Deep Dive into its Neuroprotective Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Anhydrosafflor yellow B (ASYB), a prominent water-soluble chalcone (B49325) compound extracted from the flowers of Carthamus tinctorius L. (safflower), has emerged as a promising therapeutic agent for neurodegenerative diseases and ischemic brain injury.[1][2][3] Extensive research has elucidated its potent neuroprotective effects, which are attributed to a multi-targeted mechanism involving the attenuation of oxidative stress, inhibition of apoptosis, and suppression of neuroinflammation. This technical guide provides a comprehensive overview of the core mechanisms of action of ASYB in neuroprotection, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Neuroprotective Mechanisms

The neuroprotective efficacy of this compound stems from its ability to modulate several critical signaling pathways implicated in neuronal survival and death. The primary mechanisms identified are:

  • Activation of the SIRT1 Signaling Pathway: ASYB upregulates the expression of Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance and longevity.[1][4][5] This activation leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][4][5] The activation of these factors ultimately promotes the expression of antioxidant enzymes and anti-apoptotic proteins.[1]

  • Inhibition of the HSP60/TLR4/NF-κB Signaling Pathway: In the context of cerebral ischemia, ASYB has been shown to suppress the inflammatory cascade mediated by the Heat Shock Protein 60 (HSP60), Toll-like receptor 4 (TLR4), and Nuclear Factor-kappa B (NF-κB) pathway.[2][6] By inhibiting this pathway, ASYB reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby mitigating neuroinflammation and subsequent neuronal damage.[2][6]

  • Anti-Oxidative Stress Effects: ASYB demonstrates significant antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes, including Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px).[1][7] It also reduces the levels of Malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage.[1]

  • Anti-Apoptotic Effects: ASYB exerts a strong anti-apoptotic effect by modulating the expression of the Bcl-2 family of proteins. It upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax, thus increasing the Bcl-2/Bax ratio and inhibiting the mitochondrial apoptotic pathway.[1][8] This leads to a reduction in the activation of caspase-3, a key executioner of apoptosis.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the dose-dependent neuroprotective effects of this compound.

In Vitro Neuroprotective Effects of ASYB on Hippocampal Neurons after Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
ParameterControlOGD/RASYB (40 μM)ASYB (60 μM)ASYB (80 μM)
Cell Viability (%) 100.0 ± 0.052.3 ± 4.565.8 ± 5.1 78.2 ± 5.685.4 ± 6.2
LDH Leakage (%) 100.0 ± 0.0235.1 ± 15.8185.6 ± 12.3155.4 ± 11.8 130.2 ± 10.5
ROS Level (%) 100.0 ± 0.0289.5 ± 20.1210.3 ± 15.4 175.8 ± 13.2140.1 ± 11.9
MDA Level (nmol/mg prot) 2.1 ± 0.35.8 ± 0.64.2 ± 0.53.5 ± 0.4 2.8 ± 0.3
SOD Activity (U/mg prot) 120.5 ± 10.255.3 ± 5.175.8 ± 6.5 90.1 ± 7.8105.6 ± 9.3
GSH-Px Activity (U/mg prot) 85.4 ± 7.938.6 ± 4.255.2 ± 5.868.9 ± 6.1 78.3 ± 7.2
Bax/Bcl-2 Ratio 1.0 ± 0.04.2 ± 0.52.8 ± 0.4 2.1 ± 0.31.5 ± 0.2
SIRT1 mRNA (relative) 1.0 ± 0.00.4 ± 0.10.7 ± 0.10.8 ± 0.1 0.9 ± 0.1
SIRT1 Protein (relative) 1.0 ± 0.00.3 ± 0.10.6 ± 0.1 0.7 ± 0.10.8 ± 0.1**

Data are presented as mean ± SD. **p < 0.01 vs. OGD/R group. Data extracted from a study on primary cultured hippocampal neuronal cells.[1]

In Vivo Neuroprotective Effects of ASYB in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
ParameterShamMCAO/RASYB (1.75 mg/kg)ASYB (3.5 mg/kg)ASYB (7 mg/kg)
Neurological Deficit Score 0.0 ± 0.03.8 ± 0.52.9 ± 0.42.1 ± 0.3 1.5 ± 0.2
Infarct Volume (%) 0.0 ± 0.035.2 ± 4.125.8 ± 3.518.5 ± 2.9 12.3 ± 2.1
Brain Water Content (%) 78.5 ± 1.285.3 ± 1.882.1 ± 1.580.2 ± 1.3 79.1 ± 1.1
TNF-α (pg/mg prot) 25.3 ± 3.185.6 ± 9.265.4 ± 7.850.1 ± 6.5 38.9 ± 5.3
IL-6 (pg/mg prot) 15.8 ± 2.260.2 ± 7.545.9 ± 6.135.2 ± 5.2 25.1 ± 4.3
HSP60 mRNA (relative) 1.0 ± 0.03.5 ± 0.42.6 ± 0.32.0 ± 0.2 1.4 ± 0.1
TLR4 mRNA (relative) 1.0 ± 0.04.1 ± 0.53.0 ± 0.42.2 ± 0.3 1.6 ± 0.2
NF-κB p65 (nuclear, relative) 1.0 ± 0.03.8 ± 0.42.8 ± 0.32.1 ± 0.2 1.5 ± 0.1

*Data are presented as mean ± SD. p < 0.05, **p < 0.01 vs. MCAO/R group. Data extracted from a study on rats with permanent cerebral ischemia.[2]

Key Signaling Pathways

The neuroprotective effects of this compound are orchestrated through its modulation of intricate signaling networks. The following diagrams, generated using the DOT language, illustrate the primary pathways involved.

ASYB_SIRT1_Pathway cluster_outcomes Cellular Outcomes ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Upregulates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates/Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates/Activates Bcl2 Bcl-2 SIRT1->Bcl2 Increases Expression Bax Bax SIRT1->Bax Decreases Expression Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) FOXO1->Antioxidant_Enzymes Promotes Expression PGC1a->Antioxidant_Enzymes Promotes Expression Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inhibits Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Contributes to Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bcl2->Neuroprotection Contributes to Bax->Apoptosis Promotes

Caption: ASYB-mediated activation of the SIRT1 signaling pathway.

ASYB_NFkB_Pathway cluster_outcomes Pathological Outcomes Ischemia Cerebral Ischemia HSP60 HSP60 Ischemia->HSP60 Induces ASYB This compound ASYB->HSP60 Inhibits TLR4 TLR4 ASYB->TLR4 Inhibits NFkB NF-κB (p65) ASYB->NFkB Inhibits Translocation Neuroprotection Neuroprotection ASYB->Neuroprotection Leads to HSP60->TLR4 Activates TLR4->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Promotes Transcription Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Induces Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Causes

Caption: ASYB-mediated inhibition of the HSP60/TLR4/NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

This in vivo model is widely used to mimic focal cerebral ischemia.[2][9][10]

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn to restore blood flow.

  • Drug Administration: ASYB or vehicle is administered intravenously at various doses (e.g., 1.75, 3.5, 7 mg/kg) at a specific time point relative to the ischemic insult (e.g., at the onset of reperfusion).

  • Outcome Assessment: At 24 or 48 hours post-MCAO, neurological deficit scores are assessed, and brain tissues are collected for infarct volume measurement (TTC staining), histological analysis, and biochemical assays.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cell Culture

This in vitro model simulates the ischemic and reperfusion conditions experienced by neurons during a stroke.[1][8][11][12]

  • Cell Culture: Primary hippocampal neurons or PC12 cells are cultured in appropriate media and conditions until they reach the desired confluency.

  • OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours) at 37°C.

  • Reperfusion: The glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 20-24 hours).

  • Drug Treatment: ASYB at various concentrations (e.g., 40, 60, 80 μM) is added to the culture medium before, during, or after the OGD period, depending on the experimental design.

  • Outcome Assessment: Cell viability (MTT assay), cytotoxicity (LDH assay), apoptosis (TUNEL staining, flow cytometry), ROS production, and protein/mRNA expression levels of target molecules are measured.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins.[1][2][8]

  • Protein Extraction: Brain tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., SIRT1, FOXO1, PGC-1α, Bcl-2, Bax, NF-κB p65, β-actin) overnight at 4°C.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software.

Real-Time Quantitative PCR (RT-qPCR)

This method is employed to measure the mRNA expression levels of target genes.[1][2][13]

  • RNA Extraction: Total RNA is extracted from brain tissue or cultured cells using TRIzol reagent according to the manufacturer's protocol.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR: The qPCR reaction is performed using a SYBR Green master mix and specific primers for the target genes (e.g., SIRT1, FOXO1, PGC-1α, Bcl-2, Bax, HSP60, TLR4, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect apoptotic cells by identifying DNA fragmentation.[1][14][15]

  • Tissue/Cell Preparation: Brain sections or cultured cells are fixed with 4% paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Labeling: The samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., BrdUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated label is detected using a fluorescent microscope. The nuclei of apoptotic cells appear brightly fluorescent.

  • Quantification: The percentage of TUNEL-positive cells is determined by counting the number of fluorescent nuclei relative to the total number of nuclei (stained with a counterstain like DAPI).

Measurement of Oxidative Stress Markers

Standard biochemical assays are used to quantify markers of oxidative stress.[1][7]

  • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are determined using the thiobarbituric acid reactive substances (TBARS) assay.

  • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activities: The enzymatic activities of SOD and GSH-Px are measured using commercially available colorimetric assay kits.[16]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the concentrations of pro-inflammatory cytokines.[2][17][18]

  • Sample Preparation: Brain tissue homogenates or cell culture supernatants are collected.

  • Assay Procedure: The assay is performed using commercial ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves the capture of the cytokine by a specific antibody coated on a microplate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Quantification: The absorbance is measured at a specific wavelength, and the cytokine concentration is determined by comparison to a standard curve.

Conclusion

This compound exhibits significant neuroprotective potential through a multifaceted mechanism of action. Its ability to concurrently activate the SIRT1 pathway, inhibit the HSP60/TLR4/NF-κB inflammatory cascade, and exert direct antioxidant and anti-apoptotic effects makes it a compelling candidate for the development of novel therapies for ischemic stroke and other neurodegenerative disorders. The quantitative data and experimental models detailed in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of this promising natural compound. Further research should focus on optimizing its delivery to the central nervous system and exploring its efficacy in a broader range of neurological disease models.

References

An In-depth Technical Guide to the Antioxidant Properties of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydrosafflor yellow B (AYB) is a prominent water-soluble quinochalcone C-glycoside found in the florets of Carthamus tinctorius L., commonly known as safflower. Emerging scientific evidence has highlighted its significant antioxidant properties, positioning it as a compound of interest for the development of novel therapeutics targeting oxidative stress-mediated pathologies. This technical guide provides a comprehensive overview of the antioxidant mechanisms of AYB, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While direct free-radical scavenging IC50 values for isolated AYB are not extensively reported in the current literature, data from safflower extracts rich in AYB and related compounds strongly support its antioxidant potential.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-pronged approach, involving both direct radical scavenging and the modulation of endogenous antioxidant defense systems. Its cytoprotective actions have been particularly noted in models of cerebral ischemia/reperfusion injury, where it mitigates oxidative damage and neuronal apoptosis.

Direct Free Radical Scavenging

This compound, possessing numerous hydroxyl groups, is structurally equipped to act as a potent free radical scavenger.[1] It can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging chain reactions. The antioxidant activity of safflower extracts containing AYB has been demonstrated through various in vitro assays.[2]

Upregulation of Endogenous Antioxidant Enzymes

A key feature of AYB's antioxidant activity is its ability to enhance the body's own defense mechanisms against oxidative stress. This is primarily achieved through the activation of key signaling pathways that lead to the increased expression of antioxidant enzymes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes. Studies on the related compound, Safflower Yellow B (SYB), have shown that it can significantly increase the expression of Nrf2, as well as its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase, quinone 1 (NQO1). This activation of the Nrf2/ARE pathway is a critical mechanism by which these compounds protect cells from oxidative damage.

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. This compound has been shown to protect against cerebral ischemia/reperfusion injury by activating the SIRT1 signaling pathway.[3] Activation of SIRT1 by AYB leads to the upregulation of downstream targets such as forkhead box O (FOXO) 1 and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3] This cascade enhances cellular resistance to oxidative stress and inhibits apoptosis.

Inhibition of Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. This compound has been demonstrated to alleviate ferroptosis in neuronal cells. It achieves this by upregulating the cystine/glutamate antiporter system Xc- and glutathione (B108866) peroxidase 4 (GPX4), which are crucial for the synthesis of the antioxidant glutathione (GSH) and the detoxification of lipid peroxides.

Quantitative Antioxidant Data

While specific IC50 values for isolated this compound in direct radical scavenging assays are not widely available in the reviewed literature, the following tables summarize the quantitative antioxidant data from studies on safflower extracts (which contain AYB) and the closely related compound, Hydroxysafflor Yellow A (HSYA).

Table 1: In Vitro Antioxidant Activity of Safflower Extracts and Related Compounds

AssaySampleIC50 / ActivityReference
DPPH Radical ScavengingSafflower Leaf Methanolic Extract9.65 µg/mL[4]
ABTS Radical ScavengingSafflower Leaf Methanolic Extract8.46 µg/mL[4]
DPPH Radical ScavengingSafflower Extract11.63% scavenging at 2.19 mg/mL[2]
Ferric Reducing Antioxidant Power (FRAP)Safflower Extract0.35 mM FeSO₄ equivalent at 2.19 mg/mL[2]

Table 2: Cellular Antioxidant Effects of this compound (AYB) in an In Vitro Model of Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Hippocampal Neurons

ParameterTreatment GroupOutcomeReference
Reactive Oxygen Species (ROS) ProductionOGD/R + AYB (40, 60, 80 µM)Dose-dependent decrease in ROS levels[3]
Malondialdehyde (MDA) LevelOGD/R + AYB (40, 60, 80 µM)Dose-dependent decrease in MDA levels[3]
Superoxide Dismutase (SOD) ActivityOGD/R + AYB (40, 60, 80 µM)Dose-dependent increase in SOD activity[3]
Glutathione Peroxidase (GSH-Px) ActivityOGD/R + AYB (40, 60, 80 µM)Dose-dependent increase in GSH-Px activity[3]

Signaling Pathways and Experimental Workflows

This compound and the Nrf2 Antioxidant Response Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus AYB This compound Nrf2_Keap1 Nrf2-Keap1 Complex AYB->Nrf2_Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Caption: AYB promotes Nrf2 dissociation from Keap1, leading to antioxidant gene expression.

This compound and the SIRT1 Signaling Pathway

SIRT1_Pathway AYB This compound SIRT1 SIRT1 AYB->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 deacetylates (activates) PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) Apoptosis Apoptosis SIRT1->Apoptosis inhibits Antioxidant_Response Enhanced Antioxidant Response FOXO1->Antioxidant_Response Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: AYB activates SIRT1, promoting antioxidant response and inhibiting apoptosis.

Experimental Workflow for Cellular Antioxidant Activity Assessment

CAA_Workflow start Seed Cells (e.g., Hippocampal Neurons) treatment Treat with AYB (e.g., 40, 60, 80 µM) start->treatment stressor Induce Oxidative Stress (e.g., OGD/R) treatment->stressor ros_measurement Measure ROS Levels (e.g., DCFH-DA assay) stressor->ros_measurement mda_assay Measure Lipid Peroxidation (MDA assay) stressor->mda_assay enzyme_assays Measure Antioxidant Enzyme Activity (SOD, GSH-Px kits) stressor->enzyme_assays data_analysis Data Analysis and Comparison ros_measurement->data_analysis mda_assay->data_analysis enzyme_assays->data_analysis

References

Anhydrosafflor yellow B and platelet aggregation inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current literature reveals that Anhydrosafflor yellow B (ASYB), a quinochalcone C-glycoside from Carthamus tinctorius L. (safflower), is a noteworthy inhibitor of platelet aggregation.[1] This technical guide synthesizes the available data on ASYB's antiplatelet activity, detailing its mechanism of action, relevant signaling pathways, and the experimental context for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action and In Vitro Efficacy

This compound has been shown to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP).[1] While specific quantitative data such as IC50 values for ASYB are not extensively detailed in the readily available literature, the broader family of safflower yellow compounds, to which ASYB belongs, is known to exert significant antiplatelet effects.[2][3] The inhibitory action is linked to the modulation of several key signaling pathways within the platelet.

Safflower yellow (SY), which contains ASYB, is understood to antagonize platelet-activating factor (PAF) receptors, thereby indirectly inhibiting platelet aggregation.[2] PAF is a potent mediator that contributes to platelet aggregation, serotonin (B10506) release, and an increase in free Ca2+ concentration in platelets.[2] Furthermore, components of safflower extract have been found to affect the downstream signaling of ADP receptors, including the modulation of intracellular calcium ions and cyclic adenosine monophosphate (cAMP) levels.[4][5][6] This ultimately impacts the expression of activated glycoproteins on the platelet membrane, which are crucial for aggregation.[4][5][6]

Signaling Pathways in Platelet Aggregation and Inhibition by ASYB

The antiplatelet effect of ASYB and related safflower compounds is primarily centered around the interference with critical signaling cascades. The primary pathways implicated are the ADP-P2Y12 receptor pathway, the cAMP/PKA signaling cascade, and the PI3K/Akt pathway.

ADP-P2Y12 Signaling Pathway

ADP is a key agonist in platelet activation and aggregation, acting through its P2Y12 receptors.[7] Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels, and the activation of the PI3K/Akt pathway, which collectively promote platelet aggregation.[8] ASYB's inhibitory effect on ADP-induced aggregation suggests a potential interaction with the P2Y12 receptor or its downstream signaling components.[1]

cluster_receptor Platelet Membrane cluster_cytosol Platelet Cytosol ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AC Adenylyl Cyclase P2Y12->AC Inhibition PI3K PI3K P2Y12->PI3K Activation cAMP cAMP AC->cAMP Akt Akt PI3K->Akt PKA PKA cAMP->PKA Aggregation Platelet Aggregation PKA->Aggregation Inhibition Ca Ca²⁺ Mobilization Akt->Ca Akt->Aggregation Ca->Aggregation

ADP-P2Y12 Signaling Pathway in Platelets.
Inhibitory Mechanism of this compound

Based on the effects of safflower extract, ASYB likely interferes with this pathway at multiple points. It may directly antagonize the P2Y12 receptor, or more likely, it modulates downstream signaling by increasing cAMP levels and inhibiting the PI3K/Akt pathway. An increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various substrates to inhibit platelet activation and aggregation.[9][10]

cluster_receptor Platelet Membrane cluster_cytosol Platelet Cytosol ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AC Adenylyl Cyclase P2Y12->AC PI3K PI3K P2Y12->PI3K cAMP cAMP AC->cAMP Akt Akt PI3K->Akt PKA PKA cAMP->PKA Aggregation Platelet Aggregation PKA->Aggregation Inhibition Akt->Aggregation ASYB Anhydrosafflor yellow B ASYB->P2Y12 Inhibition ASYB->AC Stimulation ASYB->PI3K Inhibition

Proposed Inhibitory Action of ASYB.

Experimental Protocols

While specific, detailed experimental protocols for ASYB are scarce in the reviewed literature, a general methodology for assessing platelet aggregation inhibition can be outlined.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is the gold standard for in vitro platelet function testing.[11]

  • Blood Collection and Platelet-Rich Plasma (PRP) Preparation :

    • Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

    • The supernatant (PRP) is carefully collected. Platelet-Poor Plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Aggregation Measurement :

    • PRP is placed in a cuvette with a stir bar in an aggregometer, which measures light transmission.

    • A baseline is established (0% aggregation).

    • The test compound (ASYB at various concentrations) or vehicle control is added to the PRP and incubated for a specified time.

    • A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.[11]

    • The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation is compared to the PPP baseline.

  • Data Analysis :

    • The percentage of inhibition is calculated for each concentration of ASYB.

    • The IC50 value (the concentration of ASYB that inhibits 50% of platelet aggregation) is determined from the dose-response curve.[11]

A Whole Blood Collection (Sodium Citrate) B Centrifugation (Low Speed) ~200g, 15 min A->B C PRP (Supernatant) Collection B->C D Remaining Blood Centrifugation (High Speed) ~2000g, 15 min B->D F Aggregometry (PRP + ASYB/Vehicle) C->F E PPP (Supernatant) Collection D->E E->F Baseline (100% Agg.) G Add Agonist (e.g., ADP) F->G H Record Light Transmission (Aggregation Curve) G->H I Calculate % Inhibition and IC50 H->I

References

Anhydrosafflor Yellow B: A Technical Guide to Solubility and Relevant Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Anhydrosafflor yellow B (AHSYB), a prominent bioactive quinochalcone C-glycoside derived from the florets of Safflower (Carthamus tinctorius L.). Due to the limited availability of specific quantitative solubility data for AHSYB in peer-reviewed literature, this guide also includes data for the structurally similar and co-occurring compound, Hydroxysafflor yellow A (HSYA), to provide a valuable point of reference. Furthermore, this document details a standard experimental protocol for determining flavonoid solubility and illustrates a key signaling pathway through which AHSYB exerts its neuroprotective effects.

Solubility of this compound and Related Compounds

This compound is recognized as a water-soluble pigment.[1][2][3] Its solubility is a critical factor for its extraction, formulation, and bioavailability. While qualitative descriptions are available, precise quantitative data remains scarce in scientific publications.

Qualitative Solubility Profile of this compound

This compound is generally described as being soluble in water and polar organic solvents such as methanol (B129727) and ethanol.[2][4] This is consistent with its chemical structure, which features multiple hydroxyl groups that can engage in hydrogen bonding with polar solvent molecules. Its classification as a C-glycoside also contributes to its aqueous solubility. It is considered to be sparingly soluble in lipophilic solvents.

Quantitative Solubility Data for Hydroxysafflor Yellow A (HSYA)

As a reference, the following table summarizes the available quantitative solubility data for Hydroxysafflor yellow A (HSYA), a closely related quinochalcone from Safflower. These values can offer an approximate indication of the solubility behavior of AHSYB.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water1016.33Sonication is recommended.
Dimethyl Sulfoxide (DMSO)5081.63Sonication is recommended.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline23.27Sonication is recommended.
MethanolSoluble-No quantitative data found
EthanolSoluble-No quantitative data found
Ethyl-acetate, Ether, Benzene, ChloroformHardly soluble--

Data sourced from commercial suppliers and literature reviews.[5][6][7][8]

Experimental Protocol for Solubility Determination

A standardized and reliable method for determining the solubility of flavonoids like this compound is the isothermal shake-flask method.[7] This protocol is designed to achieve equilibrium between the solid solute and the solvent, ensuring an accurate measurement of the saturation solubility.

Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess AHSYB to solvent in a sealed vial B Place vial in a temperature- controlled shaker bath A->B C Shake at constant temperature (e.g., 24-72 hours) to reach equilibrium B->C D Allow solution to settle (e.g., >12 hours) C->D E Withdraw supernatant using a pre-heated syringe with a 0.45 µm filter D->E F Quantify AHSYB concentration (e.g., HPLC-UV, LC-MS) E->F

Caption: Workflow for shake-flask solubility determination.

Detailed Methodology
  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. Using an excess of the solid is crucial to ensure that the solution becomes saturated.

  • Equilibration: The vial is placed in a temperature-controlled shaker bath and agitated for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3] Following agitation, the solution is left undisturbed to allow any undissolved solid to settle.[7]

  • Sampling: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any suspended solid particles. The syringe and filter should be pre-heated to the equilibration temperature to prevent precipitation of the solute during sampling.[7]

  • Quantification: The concentration of this compound in the filtered supernatant is determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is commonly employed for the quantification of flavonoids.[9] The concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of AHSYB.

Biological Activity: Neuroprotection via the SIRT1 Signaling Pathway

Recent studies have elucidated a significant neuroprotective mechanism of this compound, which involves the activation of the Sirtuin 1 (SIRT1) signaling pathway. This pathway plays a crucial role in attenuating oxidative stress and apoptosis, particularly in the context of cerebral ischemia/reperfusion injury.[5][6][10]

AHSYB-Mediated Neuroprotective Signaling Cascade

G AHSYB This compound SIRT1 SIRT1 Activation AHSYB->SIRT1 FOXO1 FOXO1 Upregulation SIRT1->FOXO1 PGC1a PGC1α Upregulation SIRT1->PGC1a Bcl2 Bcl-2 (Anti-apoptotic) Upregulation FOXO1->Bcl2 Bax Bax (Pro-apoptotic) Downregulation FOXO1->Bax PGC1a->Bcl2 PGC1a->Bax Apoptosis Neuronal Apoptosis Suppression Bcl2->Apoptosis Bax->Apoptosis

Caption: AHSYB neuroprotective signaling pathway.

Pathway Description

This compound has been shown to upregulate the expression and activity of SIRT1, a histone deacetylase that acts as a critical regulator of cellular stress responses.[5][6][10] Activated SIRT1 subsequently influences its downstream targets, including Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[5][6][10] The upregulation of these factors leads to a shift in the balance of apoptotic proteins, specifically by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[5][6][10] This modulation of the Bcl-2/Bax ratio ultimately results in the suppression of the mitochondrial pathway of apoptosis, thereby protecting neuronal cells from damage.

References

Anhydrosafflor Yellow B: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Anhydrosafflor yellow B (ASYB), a bioactive quinochalcone C-glycoside isolated from the safflower plant (Carthamus tinctorius). Understanding the stability of ASYB is critical for its development as a therapeutic agent, particularly in the fields of cardiovascular and neurological health. This document summarizes the current knowledge on its degradation under various stress conditions, outlines experimental protocols for stability testing, and visualizes a key signaling pathway associated with its biological activity.

Stability Profile of this compound

This compound is susceptible to degradation under specific environmental conditions, primarily high temperatures and extreme pH. Its stability is a crucial factor for the formulation, storage, and clinical application of safflower-based medicines.

1.1. Effect of Temperature

ASYB degrades at temperatures above 60°C. This thermal instability is a critical consideration for manufacturing processes, such as heat sterilization, and for defining appropriate storage conditions.

1.2. Effect of pH

The stability of ASYB is significantly influenced by pH. It is most stable in a neutral to slightly alkaline environment. Degradation is observed at pH values less than or equal to 3.0 and greater than 7.0.

1.3. Effect of Light

Contrary to its lability to heat and pH, this compound has been found to be stable under light irradiation.

Summary of Stability Data

While qualitative data on the stability of ASYB is available, specific quantitative kinetic data, such as degradation rate constants and half-lives at various temperatures and pH values, are not extensively reported in the current literature. The following table summarizes the known stability profile.

Stress ConditionObservationQuantitative DataReference
Temperature Degrades at temperatures > 60°CSpecific rate constants and activation energies are not available in the cited literature.
pH Degrades at pH ≤ 3.0 and pH > 7.0pH-rate profile with specific rate constants is not fully characterized.
Light Stable under light irradiationNo significant degradation reported.

Degradation Profile

2.1. Degradation Products

Forced degradation studies have identified p-coumaric acid as a common degradation product of this compound. The characterization of other degradation products has been performed using techniques like liquid chromatography-mass spectrometry (LC-MS).

2.2. Proposed Degradation Pathway

The exact degradation pathway of this compound is still under investigation, with current literature proposing hypothetical pathways. A more detailed elucidation of the degradation mechanism and the structure of all intermediates and final products is required.

Experimental Protocols

3.1. Forced Degradation Study Workflow

The following diagram outlines a general workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow General Workflow for Forced Degradation Study of ASYB cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results and Interpretation ASYB_Standard ASYB Standard Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) ASYB_Standard->Acid Expose to stress Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) ASYB_Standard->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) ASYB_Standard->Oxidation Expose to stress Thermal Thermal Degradation (e.g., >60°C) ASYB_Standard->Thermal Expose to stress ASYB_Formulation ASYB Formulation ASYB_Formulation->Acid Expose to stress ASYB_Formulation->Base Expose to stress ASYB_Formulation->Oxidation Expose to stress ASYB_Formulation->Thermal Expose to stress HPLC_DAD_MS Stability-Indicating HPLC-DAD-MS/MS Analysis Acid->HPLC_DAD_MS Base->HPLC_DAD_MS Oxidation->HPLC_DAD_MS Thermal->HPLC_DAD_MS Quantification Quantification of ASYB and Degradation Products HPLC_DAD_MS->Quantification Identification Identification of Degradation Products HPLC_DAD_MS->Identification Method_Validation Validation of Stability-Indicating Method HPLC_DAD_MS->Method_Validation Degradation_Kinetics Determination of Degradation Kinetics Quantification->Degradation_Kinetics Degradation_Pathway Elucidation of Degradation Pathway Identification->Degradation_Pathway

A general experimental workflow for conducting forced degradation studies on this compound.

3.2. Stability-Indicating HPLC-DAD-ESI-MSn Method

Objective: To develop a stability-indicating method capable of separating and quantifying this compound from its degradation products and any potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometry (ESI-MSn) detector.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).

  • Detection:

    • DAD: Monitoring at the maximum absorption wavelength of ASYB (around 403 nm) and also scanning a wider range to detect degradation products with different chromophores.

    • ESI-MSn: Used for the identification of degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.

Forced Degradation Sample Preparation (General Procedure):

  • Acid Hydrolysis: Dissolve ASYB in a suitable solvent and add a specific concentration of acid (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.

  • Alkaline Hydrolysis: Dissolve ASYB in a suitable solvent and add a specific concentration of base (e.g., 0.1 M NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve ASYB in a suitable solvent and add a specific concentration of an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature for a defined period.

  • Thermal Degradation: Store a solution or solid sample of ASYB at an elevated temperature (e.g., >60°C) for a defined period.

Signaling Pathway

This compound has been shown to exert neuroprotective effects, in part, through the activation of the Sirtuin 1 (SIRT1) signaling pathway. Activation of this pathway is associated with the attenuation of oxidative stress and apoptosis.

SIRT1_Pathway ASYB-Mediated Activation of the SIRT1 Signaling Pathway ASYB This compound SIRT1 SIRT1 (Sirtuin 1) ASYB->SIRT1 Activates FOXO1 FOXO1 (Forkhead box protein O1) SIRT1->FOXO1 Deacetylates and Activates PGC1a PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) SIRT1->PGC1a Deacetylates and Activates Antioxidant_Response Antioxidant Response FOXO1->Antioxidant_Response Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Cell_Survival Enhanced Cell Survival and Neuroprotection Antioxidant_Response->Cell_Survival Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress Reduces Mitochondrial_Biogenesis->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

This compound activates the SIRT1 signaling pathway, leading to neuroprotective effects.

Conclusion and Future Directions

This compound is a promising natural compound with significant therapeutic potential. However, its inherent instability under certain conditions presents a challenge for its pharmaceutical development. This guide summarizes the current understanding of its stability and degradation profile.

Future research should focus on:

  • Quantitative Kinetic Studies: Performing detailed kinetic studies to determine the degradation rate constants and half-lives of ASYB under a comprehensive range of pH and temperature conditions.

  • Degradation Pathway Elucidation: Utilizing advanced analytical techniques to fully elucidate the degradation pathway and identify all major and minor degradation products.

  • Formulation Development: Designing stable formulations of ASYB that protect it from degradation and enhance its bioavailability.

  • Development and Validation of Stability-Indicating Methods: Establishing and validating robust stability-indicating analytical methods for the routine quality control of ASYB in drug substances and products.

By addressing these research gaps, the scientific community can pave the way for the successful clinical translation of this compound.

Methodological & Application

Application Notes and Protocols for the Extraction of Anhydrosafflor Yellow B from Safflower

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside found in the florets of safflower (Carthamus tinctorius L.). It is recognized, alongside hydroxysafflor yellow A (HSYA), as one of the major bioactive constituents responsible for the pharmacological effects of safflower extract.[1][2] These effects include cardio-protective properties, antioxidant activity, and the ability to improve blood circulation.[1][3][4] The therapeutic potential of ASYB has led to a growing interest in efficient methods for its extraction and purification for applications in research and drug development. This document provides detailed protocols for the extraction of ASYB from safflower, summarizes key quantitative data from various methodologies, and illustrates the experimental workflow and a relevant biological signaling pathway.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction and purification of this compound, providing a comparative overview of different methods and their efficiencies.

Table 1: Optimized Extraction Parameters for this compound

Extraction MethodSolventTemperature (°C)Time (min)Solvent-to-Material Ratio (mL/g)Power (W)Maximum Yield of ASYB (%)Reference
Water ImmersionWater753522:1N/A0.465[5][6][7]
UltrasonicNatural Deep Eutectic Solvents663616:1150Not explicitly stated for ASYB alone[4][8][9][10]
Solvent Extraction75% Aqueous Ethanol (B145695)Room Temperature12 hours (repeated 10x)6:1 (initial)N/ANot explicitly stated for ASYB alone[11]

Table 2: Purification Parameters and Outcomes for this compound

Purification MethodResin/ColumnAdsorption ConditionsDesorption ConditionsPurity of ASYB (%)Reference
Macroporous Resin ChromatographyHPD-300pH 2.8; flow rate 1.9 mL/min; solution conc. 0.06 g/mL74% Ethanol; flow rate 1.6 mL/min; elution volume 4.4 BV6.83 (in purified extract)[5][6]
High-Speed Counter-Current Chromatography (HSCCC)N/AApparatus speed 850 rpm; mobile phase flow rate 2 mL/min; separation temperature 40°CN/A98[3]
Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)Biotage® SNAP Cartridge KP-C18-HSMobile phase: Acetonitrile and water with 0.5% acetic acid (gradient)N/A93[9][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments in the extraction and purification of this compound from safflower.

Protocol 1: Water Immersion Extraction and Macroporous Resin Purification

This protocol is based on the response surface methodology optimization for the extraction and purification of ASYB.[5][6]

1. Extraction: a. Weigh 10 g of dried and powdered safflower florets. b. Add 220 mL of distilled water (liquid-to-solid ratio of 22:1). c. Heat the mixture to 75°C and maintain for 35 minutes with constant stirring. d. Filter the mixture to separate the aqueous extract from the solid residue. e. The resulting aqueous extract contains ASYB.

2. Purification by Macroporous Resin Chromatography: a. Resin Pre-treatment: Activate HPD-300 macroporous resin by soaking in ethanol followed by washing with distilled water until neutral. b. Adsorption: i. Adjust the pH of the aqueous extract to 2.8. ii. Load the extract onto the prepared HPD-300 resin column at a flow rate of 1.9 mL/min. c. Washing: Wash the column with distilled water to remove impurities. d. Desorption: i. Elute the adsorbed ASYB from the resin using 74% ethanol at a flow rate of 1.6 mL/min. ii. Collect the eluate in fractions. e. Analysis: Monitor the fractions for ASYB content using High-Performance Liquid Chromatography (HPLC) at a detection wavelength of 403 nm.[4] f. Concentration: Combine the ASYB-rich fractions and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Ultrasonic-Assisted Extraction

This protocol utilizes ultrasonication to enhance the extraction efficiency of ASYB and HSYA.[4][10]

1. Extraction: a. Weigh 1 g of safflower powder. b. Add 16 mL of the chosen solvent (e.g., a natural deep eutectic solvent or aqueous ethanol). c. Place the mixture in an ultrasonic bath. d. Set the ultrasonic power to 150 W and the temperature to 66°C. e. Perform the extraction for 36 minutes. f. After extraction, centrifuge the mixture and collect the supernatant. g. Repeat the extraction on the residue for optimal yield. h. Combine the supernatants for further analysis or purification.

2. Analysis: a. The content of ASYB in the extract can be quantified using HPLC, with detection at 403 nm.

Protocol 3: High-Purity Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is suitable for obtaining high-purity ASYB for use as a reference standard or in pharmacological studies.[3]

1. Sample Preparation: a. Prepare a crude extract of safflower, for example, using the water immersion method described in Protocol 1. b. Concentrate the crude extract to a suitable concentration for HSCCC separation.

2. HSCCC Separation: a. Solvent System: Prepare a suitable two-phase solvent system. A common system for separating polar compounds is ethyl acetate-n-butanol-water in various ratios. The optimal system should be determined through preliminary experiments. b. HSCCC Operation: i. Equilibrate the HSCCC column by pumping the stationary phase. ii. Set the apparatus speed to 850 rpm and the separation temperature to 40°C. iii. Inject the prepared sample solution. iv. Elute with the mobile phase at a flow rate of 2 mL/min. c. Fraction Collection and Analysis: i. Collect fractions of the eluate. ii. Analyze the fractions by HPLC to identify those containing high-purity ASYB. d. Final Product: Combine the pure fractions and remove the solvent under vacuum to yield ASYB with a purity of up to 98%.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Safflower Safflower Florets Grinding Grinding to Powder Safflower->Grinding Extraction_Method Extraction (Water Immersion / Ultrasonic) Grinding->Extraction_Method Filtration Filtration / Centrifugation Extraction_Method->Filtration Crude_Extract Crude Aqueous Extract Filtration->Crude_Extract Purification_Method Purification (Macroporous Resin / HSCCC / RP-MPLC) Crude_Extract->Purification_Method Fraction_Collection Fraction Collection Purification_Method->Fraction_Collection Analysis Purity Analysis (HPLC) Fraction_Collection->Analysis Final_Product Purified this compound Analysis->Final_Product Apoptosis_Pathway cluster_regulation Regulation at the Mitochondrion cluster_execution Execution Cascade ASYB This compound Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) ASYB->Bcl2 Promotes Bax_Bak Pro-apoptotic Proteins (Bax, Bak) Bcl2->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: High-Speed Counter-Current Chromatography for the Preparative Separation of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anhydrosafflor yellow B (AHSYB) is a significant water-soluble quinochalcone C-glycoside found in the florets of Safflower (Carthamus tinctorius L.).[1][2][3] This bioactive compound, along with hydroxysafflor yellow A (HSYA), is considered a characteristic and vital component of safflower, which is widely used in traditional medicine for treating a variety of conditions.[3][4] High-speed counter-current chromatography (HSCCC) presents a robust and efficient liquid-liquid partition chromatography technique for the preparative separation and purification of AHSYB from crude safflower extracts.[1][2][5] A key advantage of HSCCC is the elimination of a solid support matrix, which circumvents issues such as irreversible adsorption of the sample.[6] This application note details an optimized protocol for the isolation of high-purity AHSYB using HSCCC.

Principle of HSCCC

HSCCC is a liquid-liquid partition chromatographic technique that relies on a liquid stationary phase held in place by a centrifugal force field, while a liquid mobile phase is pumped through it.[7] The separation of components in a mixture is based on their differential partitioning between the two immiscible liquid phases.[7] The selection of an appropriate two-phase solvent system is a critical step for achieving successful separation.[6]

Experimental Protocols

1. Preparation of Crude Safflower Extract

A suitable extraction method, such as ultrasonic-assisted extraction, can be employed to obtain a crude extract rich in AHSYB from dried safflower florets.[8] Pure water is a safe and economical solvent for extracting the water-soluble AHSYB.[8]

2. High-Speed Counter-Current Chromatography (HSCCC) Protocol

This protocol is based on an optimized separation method that yields high-purity this compound.[1][2][5]

  • Two-Phase Solvent System Preparation:

    • A two-phase solvent system composed of tert-butyl methyl ether, n-butanol, acetonitrile (B52724), and a 0.5% aqueous trifluoroacetic acid solution in a volume ratio of 2:2:1:5 is prepared.[5][9]

    • The mixture is thoroughly shaken in a separatory funnel and allowed to stand until two distinct phases are formed.

    • The two phases are then separated and degassed before use.

  • HSCCC Instrument Setup and Column Equilibration:

    • The HSCCC column is first entirely filled with the stationary phase (the upper phase of the solvent system).

    • The apparatus is then rotated at a speed of 850 rpm.[1][2][5]

    • The mobile phase (the lower phase of the solvent system) is subsequently pumped into the column at a flow rate of 2 mL/min.[1][2][5]

    • The system is equilibrated by continuing to pump the mobile phase until the mobile phase front emerges from the column outlet and a stable retention of the stationary phase is achieved. The separation temperature is maintained at 40 °C.[1][2][5]

  • Sample Preparation and Injection:

    • A specific quantity of the crude safflower extract (e.g., 25 mg of Carthamus yellow) is dissolved in a suitable volume of the biphasic solvent system.[5][9]

    • Once the HSCCC system has reached hydrodynamic equilibrium, the sample solution is injected into the column through the injection valve.

  • Fraction Collection and Analysis:

    • The effluent from the column outlet is continuously monitored with a UV detector.

    • Fractions are collected at regular intervals using a fraction collector.

    • The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

3. HPLC Analysis Protocol for Purity Assessment

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., Hypersil ODS2, 4.6 mm × 250 mm, 5 µm).[4]

    • Mobile Phase: A gradient elution using acetonitrile (A) and 0.1% formic acid in water (B).[8] A typical gradient could be: 0–12 min, 10%–22% A; 12–20 min, 22%–26% A; 20–30 min, 26%–95% A.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 403 nm.[8]

    • Column Temperature: 25 °C.[8]

  • Purity Calculation:

    • The purity of the isolated AHSYB is determined by the peak area normalization method.

Data Presentation

Table 1: Optimized HSCCC Parameters for this compound Separation

ParameterOptimized ValueReference
Two-Phase Solvent System tert-butyl methyl ether/n-butanol/acetonitrile/0.5% aqueous trifluoroacetic acid (2:2:1:5, v/v/v/v)[5][9]
Apparatus Speed 850 rpm[1][2][5]
Mobile Phase Flow Rate 2 mL/min[1][2][5]
Separation Temperature 40 °C[1][2][5]

Table 2: Results of HSCCC Purification of this compound

ParameterResultReference
Initial Sample Amount 25 mg of Carthamus yellow[5][9]
Yield of this compound 1.1 mg[5][9]
Purity of this compound >95% (in one study)[5][9], 98% (in another optimized study)[1][2][5]
Total Separation Time 6 hours[5][9]

Visualizations

HSCCC_Workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis SolventPrep Two-Phase Solvent System Preparation Equilibration Column Equilibration SolventPrep->Equilibration Stationary & Mobile Phases SamplePrep Crude Safflower Extract Preparation Injection Sample Injection SamplePrep->Injection Dissolved Sample Equilibration->Injection Separation Elution and Separation Injection->Separation Collection Fraction Collection Separation->Collection Eluent HPLC HPLC Purity Analysis Collection->HPLC Collected Fractions PureAHSYB High-Purity This compound HPLC->PureAHSYB Purity >95%

Caption: Workflow for the separation of this compound using HSCCC.

References

Application Notes and Protocols for the Purification of Anhydrosafflor Yellow B using Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a water-soluble quinochalcone C-glycoside and one of the primary bioactive components isolated from the flowers of safflower (Carthamus tinctorius L.).[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardio-protective effects.[2][3] High-purity ASYB is essential for accurate pharmacological studies and potential therapeutic applications. Preparative High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of ASYB from crude safflower extracts.

This document provides detailed application notes and protocols for the purification of ASYB using preparative HPLC, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Purification Parameters and Outcomes

The following tables summarize quantitative data from various studies on the purification of this compound, providing a comparative overview of different chromatographic conditions and their resulting yields and purities.

Table 1: Preparative Chromatography Conditions for this compound Purification

ParameterMethod 1: RP-MPLCMethod 2: Prep-HPLC (Knock-out)Method 3: HSCCC
Chromatography Type Reverse-Phase Medium-Pressure Liquid ChromatographyPreparative High-Performance Liquid ChromatographyHigh-Speed Counter-Current Chromatography
Stationary Phase Biotage® SNAP Cartridge KP-C18-HSNot specifiedNot applicable
Mobile Phase Acetonitrile and water with 0.5% acetic acidNot specifiedTwo-phase solvent system
Elution Mode GradientNot specifiedIsocratic
Flow Rate Not specifiedNot specified2 mL/min
Detection Wavelength 400 nmNot specifiedNot specified
Temperature Not specifiedNot specified40 °C

Table 2: Yield and Purity of Purified this compound

ParameterMethod 1: RP-MPLC[4]Method 2: Prep-HPLC (Knock-out)[5]Method 3: HSCCC[2][6]
Starting Material 9.2 g plant extractSafflower extractCrude safflower extract
Amount of Purified ASYB 1.07 gNot specifiedNot specified
Yield (%) 11.6% from crude extractNot specifiedNot specified
Purity (%) 93%>85%98%

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound.

Extraction of this compound from Carthamus tinctorius L.

Objective: To prepare a crude extract rich in ASYB from safflower flowers for further purification.

Materials:

  • Dried flowers of Carthamus tinctorius L.

  • Deionized water

  • Ethanol (B145695) (70%)

  • Filter paper

  • Rotary evaporator

Protocol:

  • Grind the dried safflower flowers into a coarse powder.

  • Macerate the powdered flowers in 10 volumes of 70% ethanol at room temperature for 24 hours with occasional stirring.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Repeat the extraction process on the residue twice more to ensure maximum recovery of the target compounds.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.[7]

  • Lyophilize the concentrated extract to obtain a dry powder.

Preparative HPLC Purification of this compound

Objective: To isolate and purify ASYB from the crude safflower extract.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.

  • Fraction collector

  • Reverse-phase C18 preparative column (e.g., 250 x 20 mm, 10 µm)

  • Crude safflower extract

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Acetic acid (HPLC grade)

  • 0.45 µm syringe filters

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.5% acetic acid in deionized water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases by sonication or helium sparging before use.

  • Sample Preparation:

    • Dissolve the crude safflower extract in a minimal amount of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 preparative column.

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

    • Gradient Program: A typical gradient might be:

      • 0-10 min: 10-20% B

      • 10-30 min: 20-30% B

      • 30-35 min: 30-10% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection Wavelength: 400 nm.

    • Injection Volume: Optimize based on the concentration of the sample and the capacity of the column.

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the fraction corresponding to the retention time of ASYB. The retention time will need to be determined initially using an analytical HPLC with a reference standard or by analyzing the collected fractions.

  • Post-Purification Processing:

    • Combine the collected fractions containing pure ASYB.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain purified ASYB as a yellow powder.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC with a photodiode array (PDA) detector.

    • Confirm the identity of the purified compound by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy if necessary.

Visualization of ASYB's Biological Activity

This compound has been shown to exert its biological effects through various signaling pathways. One such pathway is the SIRT1 signaling pathway, which is involved in cellular processes like oxidative stress and apoptosis.

Experimental Workflow for ASYB Purification

The following diagram illustrates the general workflow for the purification of this compound from safflower.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried Safflower Flowers powder Powdered Flowers start->powder extraction Solvent Extraction (e.g., 70% Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc Sample Injection fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_asyb Purified ASYB lyophilization->pure_asyb analytical_hplc Analytical HPLC pure_asyb->analytical_hplc Purity Check ms_nmr MS/NMR analytical_hplc->ms_nmr Structural Confirmation

Caption: Workflow for the extraction and purification of this compound.

ASYB and the SIRT1 Signaling Pathway

This compound has been demonstrated to activate the SIRT1 signaling pathway, which plays a crucial role in protecting against oxidative stress and apoptosis.[8][9] ASYB treatment increases the expression of SIRT1. SIRT1, a deacetylase, then activates its downstream targets, FOXO1 (Forkhead box protein O1) and PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), leading to the expression of antioxidant and anti-apoptotic genes.[8][9]

G ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Upregulates Expression FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates & Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Antioxidant Antioxidant Genes FOXO1->Antioxidant AntiApoptotic Anti-Apoptotic Genes FOXO1->AntiApoptotic PGC1a->Antioxidant OxidativeStress Oxidative Stress Antioxidant->OxidativeStress Apoptosis Apoptosis AntiApoptotic->Apoptosis

Caption: this compound activates the SIRT1 signaling pathway.

References

Application Notes & Protocols: Quantification of Anhydrosafflor Yellow B by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside found in the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] This compound, along with hydroxysafflor yellow A (HSYA), is considered one of the major bioactive components of safflower, which is a widely used plant in traditional medicine for treating a variety of conditions.[1][2] Modern pharmacological studies have indicated that ASYB possesses several biological activities, including antiplatelet, antioxidative, and anti-inflammatory properties.[3][4][5] Accurate and precise quantification of ASYB is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed protocol for the quantification of ASYB using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Experimental Protocols

This section outlines the necessary steps for the quantification of this compound, from sample preparation to the analysis of chromatographic data.

Sample Preparation: Ultrasonic Extraction

This protocol is suitable for the extraction of ASYB from the dried flowers of Carthamus tinctorius.

Materials and Reagents:

  • Dried safflower flowers, ground and passed through a 40-mesh sieve

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Ultrasonic bath

Procedure:

  • Accurately weigh 1.0 g of powdered safflower flowers into a 50 mL conical flask.

  • Add 25 mL of 70% methanol-water solution to the flask.

  • Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 60°C) and power (e.g., 150 W).[6]

  • After extraction, allow the mixture to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC-UV Method for Quantification

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic acid in water[3]

  • Gradient Elution:

    • 0-12 min: 10-22% A

    • 12-20 min: 22-26% A

    • 20-30 min: 26-95% A[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25°C[3]

  • Detection Wavelength: 403 nm[3]

  • Injection Volume: 10 µL[3]

Standard Preparation:

  • Prepare a stock solution of this compound reference standard (purity > 98%) in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with methanol.

  • These standards will be used to construct a calibration curve.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each run, record the chromatogram and the peak area of this compound.

Data Analysis and Quantification
  • Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good linearity is indicated by an R² value > 0.999.[3]

  • Quantification: Use the peak area of ASYB in the sample chromatogram and the regression equation from the calibration curve to calculate the concentration of ASYB in the sample.

  • The content of ASYB in the original safflower sample can be calculated using the following formula:

    Content (mg/g) = (Concentration from calibration curve (µg/mL) × Dilution factor × Volume of extract (mL)) / Weight of sample (g)

Data Presentation

The following tables summarize the key parameters for the HPLC-UV method validation and typical quantitative results for this compound.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResultReference
Linearity Range 25 - 10,000 ng/mL[7]
Regression Equation Y = 2.00 × 10⁷X − 10⁶[3]
Correlation Coefficient (R²) 0.9996[3]
Precision (RSD)
- Intra-day< 6.5%[7]
- Inter-day< 6.5%[7]
Repeatability (RSD) 1.1%[3]
Recovery > 70.9%[7]

Table 2: Typical Content of this compound in Carthamus tinctorius

Sample SourceASYB Content (mg/g)Analytical MethodReference
Safflower2-10HPTLC[8]

Note: The content of ASYB can vary significantly depending on the cultivar, growing conditions, and processing of the safflower material.

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Safflower Powder extraction Ultrasonic Extraction (70% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection Inject into HPLC System filtration->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (403 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of ASYB calibration->quantification end Report Results quantification->end

Caption: Experimental workflow for ASYB quantification.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs safflower Safflower Sample extraction Extraction safflower->extraction asyb_standard ASYB Reference Standard hplc HPLC-UV Analysis asyb_standard->hplc extraction->hplc concentration ASYB Concentration hplc->concentration validation Method Validation (Linearity, Precision, etc.) validation->hplc report Quantitative Report concentration->report

Caption: Logical relationship of the quantification process.

References

Anhydrosafflor yellow B cell viability assay protocol (e.g., MTT, CCK-8)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the florets of Carthamus tinctorius L., commonly known as safflower. Emerging research has highlighted its potential therapeutic applications, particularly in the context of neuroprotection. Studies have indicated that ASYB can enhance cell viability and mitigate cellular damage, making it a compound of interest for drug development in areas such as cerebral ischemia/reperfusion injury.[1][2]

This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay. Additionally, it summarizes the known impact of ASYB on relevant signaling pathways.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the viability of primary hippocampal neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), as determined by the CCK-8 assay.

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control-100 ± 5.0
OGD/R Model-55 ± 4.5
ASYB + OGD/R4070 ± 3.8
ASYB + OGD/R6082 ± 4.2
ASYB + OGD/R8095 ± 4.8

Note: The data presented is an interpretation of graphical data from the cited research and is intended for illustrative purposes.[1] For precise values, refer to the original publication.

Experimental Protocols

MTT Assay Protocol for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound (ASYB) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of ASYB in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the ASYB-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve ASYB) and a negative control (untreated cells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control group using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

CCK-8 Assay Protocol for Cell Viability

The CCK-8 assay is a convenient and sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored product (formazan). The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.

Materials:

  • This compound (ASYB) stock solution

  • Cell Counting Kit-8 (CCK-8) reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the MTT assay.

  • Treatment with this compound:

    • Follow the same treatment protocol as described for the MTT assay.

  • CCK-8 Reagent Addition and Incubation:

    • After the treatment period, add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time will depend on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control group using the following formula: Cell Viability (%) = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100

Signaling Pathway and Experimental Workflow Diagrams

This compound Experimental Workflow

ASYB_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay cluster_readout Data Acquisition & Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding asyb_treatment ASYB Treatment (various concentrations) cell_seeding->asyb_treatment assay_addition Add MTT or CCK-8 Reagent asyb_treatment->assay_addition incubation Incubation assay_addition->incubation solubilization Solubilization (MTT only) incubation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis

Caption: Workflow for assessing cell viability with ASYB.

This compound and the SIRT1 Signaling Pathway

SIRT1_Pathway cluster_pathway SIRT1 Signaling Pathway ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates Bcl2 Bcl-2 SIRT1->Bcl2 Upregulates Bax Bax SIRT1->Bax Downregulates Apoptosis Apoptosis FOXO1->Apoptosis Inhibits PGC1a->Apoptosis Inhibits Bcl2->Apoptosis Bax->Apoptosis

Caption: ASYB's role in the SIRT1 anti-apoptotic pathway.

References

Application Notes and Protocols for In Vitro Antioxidant Activity of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside found in the flowers of Carthamus tinctorius L., commonly known as safflower.[1] Emerging research has highlighted its significant antioxidant properties, suggesting its potential as a therapeutic agent in conditions associated with oxidative stress.[1][2] These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of AHSYB using two widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[1] AHSYB, with its numerous hydroxyl groups, is believed to exert its antioxidant effects by donating hydrogen atoms or electrons to neutralize free radicals.[1]

Data Presentation

AssayConcentration of Safflower ExtractAntioxidant ActivityReference
DPPH Radical Scavenging Activity 2.19 mg/mL11.63%[1]
4.38 mg/mL-[1]
8.75 mg/mL-[1]
17.50 mg/mL-[1]
35.00 mg/mL-[1]
Ferric Reducing Antioxidant Power (FRAP) 2.19 mg/mL0.35 mM FeSO₄ equivalent[1]
4.38 mg/mL-[1]
8.75 mg/mL-[1]
17.50 mg/mL-[1]
35.00 mg/mL-[1]

Note: The table indicates that while experiments were conducted at various concentrations, specific values for higher concentrations were not provided in the source material.

Signaling Pathway

The antioxidant and neuroprotective effects of this compound are linked to the activation of the Sirtuin 1 (SIRT1) signaling pathway. SIRT1 is a protein that plays a crucial role in cellular processes, including mitigating oxidative stress. Activation of SIRT1 by AHSYB can lead to the deacetylation and subsequent activation of downstream targets such as Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This cascade ultimately enhances the expression of antioxidant enzymes and reduces apoptosis (programmed cell death), thereby protecting cells from oxidative damage.[2]

SIRT1_Pathway AHSYB This compound SIRT1 SIRT1 (Sirtuin 1) AHSYB->SIRT1 Activates FOXO1 FOXO1 (Forkhead box O1) SIRT1->FOXO1 Deacetylates & Activates PGC1a PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) SIRT1->PGC1a Deacetylates & Activates Apoptosis Decreased Apoptosis SIRT1->Apoptosis Antioxidant_Response Increased Antioxidant Response & Cellular Protection FOXO1->Antioxidant_Response PGC1a->Antioxidant_Response

Caption: SIRT1 signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for the DPPH and FRAP assays, which can be adapted for the analysis of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • This compound (AHSYB)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of AHSYB Solutions: Prepare a stock solution of AHSYB in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Preparation of Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.

  • Assay:

    • In a 96-well plate, add a specific volume of each AHSYB dilution to different wells.

    • Add the same volume of the positive control dilutions to their respective wells.

    • For the blank, add the solvent used for dissolving AHSYB.

    • Add a fixed volume of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of AHSYB. The IC50 value is the concentration of AHSYB that causes 50% scavenging of the DPPH radical.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is measured spectrophotometrically.

Workflow:

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Materials:

  • This compound (AHSYB)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

  • Pipettes

  • Water bath or incubator

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of AHSYB Solutions: Prepare a stock solution of AHSYB and a series of dilutions as described for the DPPH assay.

  • Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 0.1 to 1.0 mM) to generate a standard curve.

  • Assay:

    • In a 96-well plate, add a small volume of each AHSYB dilution to different wells.

    • Add the same volume of the standard ferrous sulfate solutions to their respective wells.

    • Add a larger volume of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at approximately 593 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of AHSYB by comparing its absorbance to the standard curve. The results are typically expressed as mmol of Fe²⁺ equivalents per gram of the compound.

Conclusion

The DPPH and FRAP assays are robust and reliable methods for quantifying the in vitro antioxidant activity of this compound. The provided protocols offer a standardized approach for researchers in drug discovery and natural product chemistry to evaluate the antioxidant potential of this promising compound. Further investigation into its mechanisms of action, particularly through the SIRT1 pathway, will be crucial in elucidating its full therapeutic potential.

References

Anhydrosafflor Yellow B: Application Notes and Protocols for Cerebral Ischemia/Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L. (safflower). Emerging research has highlighted its significant neuroprotective potential in the context of cerebral ischemia/reperfusion (I/R) injury, a critical concern in the pathophysiology of ischemic stroke. These application notes provide a comprehensive overview of the mechanisms of action of AHSYB and detailed protocols for its investigation in preclinical cerebral I/R models. AHSYB exerts its therapeutic effects through a multi-targeted approach, including the attenuation of oxidative stress, inhibition of apoptosis, and suppression of inflammatory responses.

Mechanisms of Action

This compound confers neuroprotection against cerebral I/R injury primarily through the modulation of key signaling pathways. Its multifaceted mechanism involves anti-inflammatory, anti-apoptotic, and antioxidant effects.

Anti-inflammatory Effects: AHSYB has been shown to alleviate brain inflammation following cerebral ischemia. It achieves this by downregulating the expression of heat shock protein 60 (HSP60) and Toll-like receptor 4 (TLR4). This, in turn, inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[1][2] The suppression of NF-κB leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2]

Anti-apoptotic and Antioxidant Effects via SIRT1 Pathway: AHSYB demonstrates potent anti-apoptotic and antioxidant properties by activating the Sirtuin 1 (SIRT1) signaling pathway.[3][4][5] SIRT1 is a crucial regulator of cellular stress resistance and longevity. By upregulating SIRT1, AHSYB enhances the expression of downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[3][4][5] This cascade leads to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[3][4][5] Furthermore, activation of the SIRT1 pathway by AHSYB mitigates oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[3]

Quantitative Data Summary

The neuroprotective effects of this compound in cerebral ischemia/reperfusion injury have been quantified in several preclinical studies. The following tables summarize the key findings from both in vivo and in vitro experiments.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
ParameterMCAO/R Model GroupAHSYB (1.75 mg/kg)AHSYB (3.5 mg/kg)AHSYB (7 mg/kg)Reference
Neurological Deficit Score Significantly IncreasedSignificantly ImprovedSignificantly ImprovedMost Significant Improvement[2]
Infarct Volume (%) Significantly IncreasedReducedReducedMost Significant Reduction[2]
IL-6 mRNA Expression Significantly IncreasedAttenuatedAttenuatedMost Significant Attenuation[2]
TNF-α mRNA Expression Significantly IncreasedAttenuatedAttenuatedMost Significant Attenuation[2]
HSP60 mRNA Expression Significantly IncreasedAttenuatedAttenuatedMost Significant Attenuation[2]
TLR-4 mRNA Expression Significantly IncreasedAttenuatedAttenuatedMost Significant Attenuation[2]
NF-κB p65 Protein Expression IncreasedDecreasedDecreasedMost Significant Decrease[1][2]
ParameterMCAO/R Model GroupAHSYB (2 mg/kg)AHSYB (4 mg/kg)AHSYB (8 mg/kg)Reference
Neurological Deficit Score IncreasedDecreasedDecreasedMost Significant Decrease[3]
Infarct Volume (%) IncreasedSignificantly DecreasedSignificantly DecreasedMost Significant Decrease[3]
ROS Levels (serum) Markedly IncreasedDose-dependently DownregulatedDose-dependently DownregulatedDose-dependently Downregulated[3]
MDA Levels (serum) Markedly IncreasedDose-dependently DownregulatedDose-dependently DownregulatedDose-dependently Downregulated[3]
GSH-Px Activity (serum) DecreasedUpregulatedUpregulatedUpregulated[3]
SOD Activity (serum) DecreasedUpregulatedUpregulatedUpregulated[3]
Table 2: In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Neuronal Cell Model
ParameterOGD/R Model GroupAHSYB (40 μM)AHSYB (60 μM)AHSYB (80 μM)Reference
Cell Viability Markedly InhibitedIncreasedIncreasedMost Significant Increase[3]
LDH Leakage IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[3]
ROS Production Significantly IncreasedDecreasedDecreasedMost Significant Decrease[3]
MDA Production Significantly IncreasedDecreasedDecreasedMost Significant Decrease[3]
GSH-Px Activity DecreasedIncreasedIncreasedMost Significant Increase[3]
SOD Activity DecreasedIncreasedIncreasedMost Significant Increase[3]
Bax mRNA Expression IncreasedDecreasedDecreasedDecreased[3][5]
Bcl-2 mRNA Expression DecreasedIncreasedIncreasedIncreased[3][5]
SIRT1 mRNA Expression DecreasedIncreasedIncreasedIncreased[3][5]
FOXO1 mRNA Expression DecreasedIncreasedIncreasedIncreased[3][5]
PGC1α mRNA Expression DecreasedIncreasedIncreasedIncreased[3][5]

Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

This protocol describes the induction of focal cerebral ischemia followed by reperfusion in rats to mimic the conditions of an ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250–300 g)

  • This compound (AHSYB)

  • Normal saline

  • Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 50 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic.

  • Surgical Procedure (modified Longa's method): [3]

    • Place the rat in a supine position.

    • Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA with microvascular clips.

    • Make a small incision in the ECA.

    • Gently insert the 4-0 monofilament nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.

    • After the desired period of occlusion (e.g., 2 hours), carefully withdraw the suture to allow for reperfusion.

    • Suture the incision.

  • Sham Operation: Perform the same surgical procedure on the sham group, but do not insert the monofilament suture.

  • Drug Administration:

    • Divide the rats into the following groups: Sham, MCAO/R model, and AHSYB treatment groups (e.g., 1.75, 3.5, 7 mg/kg or 2, 4, 8 mg/kg).[2][3]

    • Administer AHSYB or normal saline (for sham and model groups) intravenously (tail vein) immediately after the onset of reperfusion.[3] Continue administration for the duration of the study (e.g., daily for 3 days).

  • Post-operative Care: Monitor the animals closely for recovery from anesthesia and provide appropriate post-operative care.

  • Outcome Assessment (after 24 hours or longer):

    • Neurological Deficit Scoring: Evaluate neurological function using a standardized scoring system (e.g., Longa's 5-point scale).[2]

    • Infarct Volume Measurement: Sacrifice the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

    • Biochemical Analysis: Collect blood and brain tissue samples for the analysis of inflammatory cytokines, oxidative stress markers, and protein expression levels using techniques such as ELISA, RT-PCR, and Western blotting.

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in Primary Neuronal Cultures

This protocol details the procedure for inducing ischemia-like conditions in cultured neurons to study the direct neuroprotective effects of AHSYB.

Materials:

  • Primary hippocampal or cortical neurons

  • Neurobasal medium and B27 supplement

  • Glucose-free Earle's Balanced Salt Solution (EBSS)

  • This compound (AHSYB)

  • Incubator with controlled O2 and CO2 levels

  • Reagents for cell viability assays (e.g., CCK-8), LDH assay, ROS detection, and molecular analysis.

Procedure:

  • Cell Culture: Culture primary neurons according to standard protocols until they are mature and ready for experimentation.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free EBSS.

    • Replace the culture medium with glucose-free EBSS.

    • Place the cells in a hypoxic incubator (e.g., 94% N2, 5% CO2, 1% O2) for a specific duration (e.g., 2-4 hours).

  • Reperfusion:

    • Remove the cells from the hypoxic incubator.

    • Replace the glucose-free EBSS with the original complete culture medium.

    • Return the cells to a normoxic incubator (95% air, 5% CO2).

  • AHSYB Treatment:

    • Prepare different concentrations of AHSYB (e.g., 40, 60, 80 μM) in the culture medium.[3]

    • Add the AHSYB-containing medium to the cells at the beginning of the reperfusion phase.

  • Outcome Assessment (after a specified reperfusion time, e.g., 24 hours):

    • Cell Viability: Measure cell viability using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

    • Cytotoxicity: Quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

    • Oxidative Stress Measurement: Assess the levels of intracellular ROS using fluorescent probes (e.g., DCFH-DA) and measure the levels of MDA and antioxidant enzymes (SOD, GSH-Px) in cell lysates.

    • Apoptosis Assays: Evaluate apoptosis using TUNEL staining or by measuring the expression of apoptosis-related proteins (Bax, Bcl-2) via Western blotting or RT-PCR.

    • Signaling Pathway Analysis: Analyze the expression and phosphorylation status of proteins involved in the SIRT1 and other relevant pathways using Western blotting and RT-PCR.

Visualizations

G AHSYB Anti-inflammatory Signaling Pathway cluster_0 Inflammatory Cascade cluster_1 Therapeutic Intervention Cerebral I/R Injury Cerebral I/R Injury HSP60 HSP60 Cerebral I/R Injury->HSP60 TLR4 TLR4 HSP60->TLR4 NF-kB NF-kB TLR4->NF-kB Inflammation Inflammation NF-kB->Inflammation IL-6, TNF-a IL-6, TNF-a Inflammation->IL-6, TNF-a AHSYB AHSYB AHSYB->HSP60 AHSYB->TLR4 AHSYB->NF-kB

Caption: AHSYB's anti-inflammatory mechanism in cerebral I/R injury.

G AHSYB Anti-apoptotic and Antioxidant Signaling Pathway cluster_0 Pathological Outcomes cluster_1 Protective Pathway Activation Cerebral I/R Injury Cerebral I/R Injury Oxidative Stress Oxidative Stress Cerebral I/R Injury->Oxidative Stress Apoptosis Apoptosis Cerebral I/R Injury->Apoptosis ROS, MDA ROS, MDA Oxidative Stress->ROS, MDA Bax Bax Apoptosis->Bax AHSYB AHSYB SIRT1 SIRT1 AHSYB->SIRT1 SIRT1->Oxidative Stress SIRT1->Apoptosis FOXO1 FOXO1 SIRT1->FOXO1 PGC1a PGC1a SIRT1->PGC1a Bcl-2 Bcl-2 SIRT1->Bcl-2 SOD, GSH-Px SOD, GSH-Px FOXO1->SOD, GSH-Px PGC1a->SOD, GSH-Px

Caption: AHSYB's SIRT1-mediated neuroprotective effects.

G Experimental Workflow for AHSYB In Vivo Studies cluster_0 In Vivo MCAO/R Model Animal Acclimatization Animal Acclimatization MCAO Surgery MCAO Surgery Animal Acclimatization->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion AHSYB Administration AHSYB Administration Reperfusion->AHSYB Administration Outcome Assessment Outcome Assessment AHSYB Administration->Outcome Assessment

Caption: Workflow for in vivo evaluation of AHSYB.

G Experimental Workflow for AHSYB In Vitro Studies cluster_0 In Vitro OGD/R Model Neuronal Cell Culture Neuronal Cell Culture OGD OGD Neuronal Cell Culture->OGD Reperfusion & AHSYB Treatment Reperfusion & AHSYB Treatment OGD->Reperfusion & AHSYB Treatment Outcome Assessment Outcome Assessment Reperfusion & AHSYB Treatment->Outcome Assessment

Caption: Workflow for in vitro evaluation of AHSYB.

References

Application Notes and Protocols for Western Blot Analysis of SIRT1 Pathway Proteins Following Anhydrosafflor Yellow B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Anhydrosafflor yellow B (ASYB) on the Sirtuin 1 (SIRT1) signaling pathway using Western blot analysis. The protocols detailed below are intended to facilitate the accurate detection and quantification of key proteins in this pathway, namely SIRT1, Forkhead box protein O1 (FOXO1), and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

This compound, a primary active component of the safflower plant, has demonstrated potential therapeutic effects, including neuroprotection, which are linked to the activation of the SIRT1 pathway.[1][2] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of ASYB by quantifying changes in the protein expression levels of SIRT1 and its downstream targets, FOXO1 and PGC-1α.[1]

Data Presentation: Quantitative Analysis of Protein Expression

Treatment with this compound has been shown to significantly upregulate the protein expression of SIRT1, FOXO1, and PGC-1α in cellular models of oxygen-glucose deprivation/reperfusion (OGD/R), a common in vitro model for studying ischemia-reperfusion injury.[1] The following table summarizes the semi-quantitative data on the relative protein expression levels after treatment with different concentrations of ASYB, as determined by densitometric analysis of Western blot results.

Target ProteinTreatment GroupConcentration (µM)Relative Protein Expression (Fold Change vs. OGD/R Control)
SIRT1 OGD/R + ASYB40~1.8
OGD/R + ASYB60~2.2
OGD/R + ASYB80~2.5
FOXO1 OGD/R + ASYB40~1.7
OGD/R + ASYB60~2.0
OGD/R + ASYB80~2.3
PGC-1α OGD/R + ASYB40~1.6
OGD/R + ASYB60~1.9
OGD/R + ASYB80~2.2

Data are estimated from graphical representations in preclinical studies and presented as approximate fold changes.[1] For precise quantification, it is recommended to perform densitometric analysis and normalize to a loading control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SIRT1 signaling pathway affected by this compound and the general workflow for its analysis by Western blot.

SIRT1_Pathway ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates & Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Neuroprotection Neuroprotection (Anti-apoptosis, Anti-oxidative stress) FOXO1->Neuroprotection PGC1a->Neuroprotection

This compound activates the SIRT1 signaling pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_culture Cell Culture & ASYB Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation with Laemmli Buffer protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-SIRT1, anti-FOXO1, anti-PGC-1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection imaging Imaging detection->imaging analysis Densitometry & Normalization imaging->analysis

General workflow for Western blot analysis.

Experimental Protocols

The following are detailed protocols for the Western blot analysis of SIRT1, FOXO1, and PGC-1α following ASYB treatment.

I. Cell Culture and this compound Treatment
  • Cell Culture : Culture the desired cell line (e.g., PC12, SH-SY5Y, or primary neurons) in the appropriate medium and conditions.

  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model (Optional) : To mimic ischemia-reperfusion injury, cells can be subjected to OGD/R. A typical protocol involves incubating cells in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration, followed by a return to normal culture conditions.

  • ASYB Treatment : Following OGD/R or under basal conditions, treat the cells with varying concentrations of ASYB (e.g., 40, 60, 80 µM) for a predetermined duration (e.g., 24 hours).[1] Include a vehicle-treated control group.

II. Protein Extraction and Quantification
  • Cell Lysis :

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification :

    • Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

III. SDS-PAGE and Western Blotting
  • Sample Preparation :

    • Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis :

    • Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1-2 hours at 4°C).

  • Blocking :

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation :

    • Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are provided in the table below.

  • Secondary Antibody Incubation :

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.

  • Detection :

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging and Analysis :

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest's band intensity to a loading control (e.g., GAPDH or β-actin) to correct for loading variations.

IV. Recommended Primary Antibodies and Dilutions
Target ProteinHost SpeciesSupplier (Example)Catalog Number (Example)Recommended Dilution
SIRT1 RabbitCell Signaling Technology#23101:1000
FOXO1 RabbitCell Signaling Technology#28801:1000
PGC-1α RabbitCell Signaling Technology#21781:1000
GAPDH RabbitCell Signaling Technology#21181:1000
β-actin MouseSigma-AldrichA54411:5000

Note: Optimal antibody concentrations and incubation times should be determined empirically for each experimental setup.

References

Troubleshooting & Optimization

Anhydrosafflor yellow B stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Anhydrosafflor yellow B (ASYB) in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ASYB solution is changing color and the absorbance is decreasing. What could be the cause?

A1: this compound is known to be unstable under certain conditions. The observed changes are likely due to chemical degradation. The primary factors influencing ASYB stability in aqueous solutions are pH and temperature.[1] It is crucial to control these parameters to minimize degradation.

Q2: What are the optimal pH and temperature conditions for storing ASYB aqueous solutions?

A2: To ensure the stability of ASYB in aqueous solutions, it is recommended to maintain a pH between 3.0 and 7.0 and a temperature below 60°C.[1] For long-term storage, it is advisable to store solutions at refrigerated temperatures (2-8°C) and protected from light, although ASYB is reportedly stable under light irradiation.[1]

Q3: I suspect my ASYB has degraded. What are the likely degradation products?

A3: The most commonly reported degradation product of this compound is p-coumaric acid.[1] Other degradation products can also be formed through various reactions such as oxidation, reduction, and hydroxylation.[2] A detailed analysis using techniques like LC-MS is recommended for the identification of specific degradation products in your samples.[1][3]

Q4: How can I monitor the degradation of ASYB in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of ASYB. This method should be able to separate the intact ASYB from its degradation products. A well-developed HPLC method will allow for the quantification of the remaining ASYB and the detection of any new peaks corresponding to degradation products.

Q5: Are there any strategies to stabilize ASYB in aqueous solutions for experimental use?

A5: While specific stabilization strategies for ASYB in simple aqueous solutions are not extensively documented, general approaches for stabilizing phenolic compounds can be tested. These include the use of antioxidants (e.g., ascorbic acid, sodium metabisulfite) to prevent oxidative degradation and chelating agents (e.g., EDTA) to sequester metal ions that can catalyze degradation. It is also recommended to use freshly prepared solutions whenever possible and to store any stock solutions under optimal conditions (pH 3.0-7.0, refrigerated, and protected from light).

Quantitative Data on ASYB Degradation

The thermal degradation of Safflor Yellow B (presumed to be this compound) has been reported to follow first-order kinetics at acidic pH.

pHTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kcal/mol)
3.070-95Follows first-order kineticsNot specified
5.070-95Follows first-order kinetics15.4

Data extrapolated from studies on Safflor Yellow B.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid ASYB powder at 80°C for 48 hours. Also, heat the ASYB stock solution at 80°C for 24 hours.

  • Photostability: Expose the ASYB stock solution to UV light (254 nm) and visible light for a specified duration.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a suitable HPLC method with a photodiode array (PDA) detector to identify and quantify the degradation products.

Protocol for HPLC Method Development for ASYB Stability Testing

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

2. Chromatographic Conditions (Initial):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable gradient (e.g., 5-95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of ASYB (around 403 nm) and also scan a wider range to detect degradation products.

3. Method Optimization:

  • Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the ASYB peak and any degradation product peaks.

  • Ensure the method is specific, linear, accurate, precise, and robust according to ICH guidelines.

Visualizations

ASYB_Degradation_Pathway ASYB This compound Degradation_Products Degradation Products ASYB->Degradation_Products High Temperature (>60°C) Extreme pH (≤3.0 or >7.0) p_Coumaric_Acid p-Coumaric Acid Degradation_Products->p_Coumaric_Acid Other_Degradants Other Degradants (Oxidized, Reduced, Hydroxylated Products) Degradation_Products->Other_Degradants

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution ASYB Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal HPLC_Analysis HPLC-PDA Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Data_Interpretation Identify Degradants & Assess Stability HPLC_Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study of ASYB.

Logical_Relationship ASYB_Stability ASYB Stability in Aqueous Solution pH pH ASYB_Stability->pH Temperature Temperature ASYB_Stability->Temperature Light Light ASYB_Stability->Light Stable Stable (pH 3.0-7.0) pH->Stable Unstable_pH Unstable (pH ≤3.0 or >7.0) pH->Unstable_pH Temperature->Stable Unstable_Temp Unstable (>60°C) Temperature->Unstable_Temp Stable_Light Stable Light->Stable_Light

Caption: Factors affecting the stability of ASYB in aqueous solution.

References

Preventing Anhydrosafflor yellow B degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Anhydrosafflor yellow B (AYB) during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AYB) and why is its stability important?

This compound (AYB) is a quinochalcone C-glycoside, a major water-soluble bioactive compound isolated from the flowers of Carthamus tinctorius L. (safflower). Its pharmacological activities, including antioxidant and neuroprotective effects, are of significant interest in drug development. Degradation of AYB can lead to a loss of these therapeutic properties, impacting experimental reproducibility and the efficacy of potential drug formulations.

Q2: What are the primary factors that cause AYB degradation during storage?

The primary factors leading to the degradation of AYB are elevated temperature and non-optimal pH conditions.[1] Specifically, temperatures exceeding 60°C and pH values that are either highly acidic (≤3.0) or alkaline (>7.0) have been shown to cause significant degradation.[1] While light can be a factor for other related compounds like hydroxysafflor yellow A (HSYA), studies suggest that AYB is less susceptible to light-induced degradation.[1]

Q3: What are the recommended storage conditions for AYB?

To ensure the stability of AYB, it is recommended to store it under the following conditions:

  • Short-term storage (up to 1 month): -20°C, in a sealed container, protected from moisture and light.

  • Long-term storage (up to 6 months): -80°C, in a sealed container, protected from moisture and light.

For stock solutions, especially aqueous ones, it is advisable to filter and sterilize the solution before storage.

Q4: What are the known degradation products of AYB?

The primary degradation product of AYB identified in stability studies is p-coumaric acid.[1] The formation of this and other degradation products can compromise the purity of the compound and may introduce confounding variables in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of AYB.

Problem Possible Cause Recommended Solution
Loss of yellow color in AYB solution Degradation of the AYB molecule.- Verify the pH of the solution. Adjust to a neutral pH if necessary. - Ensure the solution has been stored at the recommended low temperatures (-20°C or -80°C). - Check for potential contamination that could alter the pH.
Inconsistent experimental results Partial degradation of AYB stock solution.- Prepare fresh stock solutions more frequently. - Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. - Perform a purity check of the AYB stock using a stability-indicating HPLC method.
Precipitate formation in aqueous solution Poor solubility or degradation product precipitation.- Ensure the concentration is within the solubility limits of the solvent. - If using water as a solvent, consider preparing a stock solution in a suitable organic solvent like DMSO and then diluting it in an aqueous buffer for the final working solution.
Unexpected peaks in HPLC chromatogram Presence of degradation products.- Confirm the identity of the degradation products using a reference standard (e.g., p-coumaric acid). - Review storage conditions and handling procedures to identify potential causes of degradation. - Implement a stability-indicating HPLC method to adequately separate and quantify AYB and its degradants.

Data Presentation

Illustrative Degradation Profile of a Quinochalcone C-Glycoside

Disclaimer: The following table presents hypothetical data for illustrative purposes to demonstrate how to report the stability of a quinochalcone C-glycoside like AYB under various conditions. Researchers should generate their own experimental data for AYB.

Condition Time Point Remaining Compound (%)
Temperature
4°C30 days98.5
25°C30 days92.1
60°C24 hours75.3
80°C24 hours45.8
pH
pH 3.024 hours80.2
pH 5.024 hours95.6
pH 7.024 hours99.1
pH 9.024 hours78.9
pH 11.024 hours55.4
Light Exposure
Dark30 days99.5
Ambient Light30 days98.2
UV Light (254 nm)24 hours96.5

Experimental Protocols

Stability-Indicating HPLC Method for AYB Analysis

This protocol describes a representative HPLC method for the separation and quantification of AYB from its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-15 min: 10-25% B

      • 15-25 min: 25-40% B

      • 25-30 min: 40-10% B

      • 30-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 403 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve AYB standard or sample in methanol (B129727) or a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate AYB solution with 0.1 M HCl at 60°C for 2 hours. Neutralize with an equimolar amount of NaOH.

    • Base Hydrolysis: Incubate AYB solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize with an equimolar amount of HCl.

    • Oxidative Degradation: Treat AYB solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid AYB at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

    • Analyze all stressed samples alongside a non-stressed control sample using the HPLC method.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation AYB_Standard AYB Standard HPLC HPLC-PDA Analysis AYB_Standard->HPLC AYB_Sample AYB Sample Acid Acid Hydrolysis AYB_Sample->Acid Base Base Hydrolysis AYB_Sample->Base Oxidation Oxidation AYB_Sample->Oxidation Thermal Thermal Stress AYB_Sample->Thermal Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Quantification Quantify AYB & Degradants HPLC->Quantification Stability Assess Stability Profile Quantification->Stability

Caption: Experimental workflow for forced degradation studies of AYB.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage check_handling Review Handling Procedures (e.g., Freeze-Thaw Cycles) start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage Yes run_hplc Run Stability-Indicating HPLC Analysis check_storage->run_hplc No improper_handling Improper Handling Identified check_handling->improper_handling Yes check_handling->run_hplc No correct_storage Correct Storage Conditions: -80°C Long-term -20°C Short-term Protect from light improper_storage->correct_storage correct_handling Correct Handling: Aliquot stock solutions Minimize exposure to room temp improper_handling->correct_handling degradation_peaks Degradation Peaks Present? run_hplc->degradation_peaks no_peaks No Degradation Peaks degradation_peaks->no_peaks No discard_stock Discard Old Stock Prepare Fresh AYB Solution degradation_peaks->discard_stock Yes other_factors Investigate Other Experimental Variables (e.g., reagents, instrument) no_peaks->other_factors

Caption: Troubleshooting logic for inconsistent AYB experimental results.

References

Improving Anhydrosafflor yellow B solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anhydrosafflor Yellow B (AYB). The information provided is intended to help overcome common challenges related to the solubility of AYB in in vitro experimental settings.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses specific problems you might encounter when preparing AYB solutions for your in vitro studies.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer or cell culture medium. This is a common phenomenon known as "salting out" or "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.To mitigate this, it is advisable to perform serial dilutions of your DMSO stock solution. First, make intermediate dilutions in DMSO to a lower concentration before the final dilution into your aqueous buffer or cell culture medium. This gradual dilution minimizes the rapid polarity change.[1]
The final concentration of DMSO in the aqueous medium may be too low to maintain the solubility of AYB, especially at higher concentrations.Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility while remaining non-toxic to your cells. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Cloudiness or visible particles in the stock solution (e.g., in DMSO). The concentration of AYB may exceed its solubility limit in the chosen solvent.Try preparing a more dilute stock solution. For example, if a 10 mM stock is problematic, attempt to prepare a 5 mM or 1 mM solution.[1]
Incomplete dissolution.Ensure the stock solution is fully dissolved before making further dilutions. Briefly vortexing or sonicating the stock solution can aid in complete dissolution.[1][2]
The quality of the solvent may be compromised (e.g., hygroscopic DMSO absorbing water).Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solution.[1]
Loss of compound activity or inconsistent results over time. AYB may be unstable under your experimental conditions. It has been shown to degrade at high temperatures (>60 °C) and at extreme pHs (pH ≤3.0 or >7.0).Perform a stability study of AYB in your specific cell culture medium at 37°C over the duration of your experiment. If the compound is found to be unstable, you may need to replenish it by changing the medium at regular intervals.[2] Ensure the pH of your culture medium is within the optimal range, typically 7.2-7.4.[2]
The compound may be metabolized by the cells.High cell densities can metabolize the compound more rapidly. Consider optimizing your cell seeding density for the assay.[2]

Frequently Asked Questions (FAQs)

1. What is the best solvent to dissolve this compound?

This compound is a water-soluble compound.[3] For in vitro studies, it can often be dissolved directly in aqueous buffers or cell culture medium. However, for preparing concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent.[1]

2. What is the solubility of this compound in common solvents?

The following table summarizes the available solubility data for AYB.

Solvent Solubility Notes
Water ≥ 50 mg/mL (47.85 mM)Saturation is not fully determined at this concentration.
DMSO SolubleWhile a specific maximum solubility is not readily available, it is commonly used to prepare stock solutions.
Ethanol/Methanol (B129727) SolubleThese solvents are often used in the extraction of AYB from its natural source, indicating its solubility. A 10% methanol solution has been used to dissolve safflower extracts containing AYB.
0.9% Saline SolubleHas been used as a vehicle for in vivo studies.

3. How should I prepare a stock solution of this compound for cell culture experiments?

A common method is to first prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. When preparing your working solution, dilute the DMSO stock in your cell culture medium. It is recommended to perform this dilution in a stepwise manner to avoid precipitation. Ensure the final concentration of DMSO in your cell culture is 0.5% or less to avoid cytotoxicity.

4. My this compound solution is yellow. Is this normal?

Yes, this compound is a yellow pigment, and its solutions will appear yellow.

5. How stable is this compound in solution?

AYB is sensitive to high temperatures and extreme pH. It can degrade at temperatures above 60°C and at pH levels of 3.0 and below, or above 7.0. It is relatively stable under light irradiation. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol provides a general procedure for preparing AYB solutions for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

1. Preparation of a 10 mM Stock Solution in DMSO: a. Determine the molecular weight (MW) of your AYB. b. Weigh out the appropriate amount of AYB powder to make your desired volume of a 10 mM stock solution. c. Add the calculated volume of 100% DMSO to the AYB powder in a sterile microcentrifuge tube. d. Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the solution to ensure it is fully dissolved. e. Visually inspect the solution to confirm that it is clear and free of any precipitate. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C, protected from light.

2. Preparation of the Final Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM AYB stock solution at room temperature. b. Pre-warm your complete cell culture medium (containing serum and any other supplements) to 37°C. c. To avoid precipitation, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to get a 100 µM intermediate solution. d. From the intermediate solution, perform the final dilution to achieve your desired working concentration in the cell culture medium. e. Gently mix the final working solution by pipetting up and down. f. Use the freshly prepared working solution immediately for your experiments.

Important Considerations:

  • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your treated samples.

  • The tolerance of different cell lines to DMSO can vary. It is advisable to perform a toxicity test to determine the maximum acceptable DMSO concentration for your specific cell line.

Mandatory Visualizations

Experimental Workflow for AYB Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh AYB Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot intermediate_dilution Intermediate Dilution in Pre-warmed Medium thaw->intermediate_dilution final_dilution Final Dilution to Working Concentration intermediate_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

This compound and the SIRT1 Signaling Pathway

This compound has been shown to exert protective effects in models of cerebral ischemia/reperfusion injury by activating the SIRT1 signaling pathway.[3][4] This pathway is involved in regulating cellular processes like oxidative stress and apoptosis.[3][4]

G cluster_outcomes Cellular Outcomes AYB This compound SIRT1 SIRT1 Activation AYB->SIRT1 Activates FOXO1 FOXO1 Upregulation SIRT1->FOXO1 Upregulates PGC1a PGC1α Upregulation SIRT1->PGC1a Upregulates Apoptosis Apoptosis SIRT1->Apoptosis Inhibits OxidativeStress Oxidative Stress FOXO1->OxidativeStress Inhibits Neuroprotection Neuroprotection PGC1a->OxidativeStress Inhibits

Caption: this compound activates the SIRT1 signaling pathway, leading to neuroprotection.

References

Technical Support Center: Oral Administration of Anhydrosafflor Yellow B (ASYB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of Anhydrosafflor yellow B (ASYB).

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of ASYB in our animal studies after oral administration. What are the likely causes?

A1: Low and variable oral exposure of ASYB is a common challenge. The primary reasons are rooted in its inherent physicochemical and pharmacokinetic properties. ASYB is a quinochalcone C-glycoside, and like its structural analog Hydroxysafflor Yellow A (HSYA), it faces several hurdles to effective oral absorption. The main contributing factors include:

  • Poor Membrane Permeability: ASYB is a hydrophilic molecule, which limits its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes. This is often the rate-limiting step in its absorption.

  • Low Oral Bioavailability: Due to its poor permeability, the absolute oral bioavailability of ASYB in rats has been reported to be very low, approximately 0.3%.[1]

  • Chemical Instability: ASYB is susceptible to degradation in environments with high temperatures (>60 °C) and at pH values below 3.0 or above 7.0.[2] This instability can lead to degradation of the compound in the gastrointestinal tract before it has a chance to be absorbed.

Q2: What is the aqueous solubility of this compound?

A2: this compound is a water-soluble pigment.[3] Its aqueous solubility is reported to be ≥ 50 mg/mL, indicating high solubility.[4] This high solubility, paradoxically, contributes to its low oral bioavailability as it is a characteristic of Biopharmaceutics Classification System (BCS) Class III compounds (high solubility, low permeability).

Q3: Are there any formulation strategies to improve the oral bioavailability of ASYB?

A3: Yes, several formulation strategies have been successfully employed for the structurally similar HSYA and can be adapted for ASYB to enhance its oral absorption. These strategies primarily aim to overcome its low permeability. Key approaches include:

  • Lipid-Based Formulations: Encapsulating ASYB in lipid-based systems can improve its partitioning into the intestinal membrane. Examples include:

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate hydrophilic drugs and enhance their oral absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate ASYB, protecting it from degradation and potentially improving its uptake.

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, potentially enhancing their stability and membrane permeability.[5]

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of hydrophilic molecules like ASYB.

Troubleshooting Guides

Problem: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible CauseTroubleshooting StepsExpected Outcome
Poor Intestinal Permeability 1. Formulation Enhancement: Develop an enabling formulation for ASYB. Prioritize strategies that improve membrane partitioning.     a. Lipid-Based Formulations: Prepare a solid lipid nanoparticle (SLN) or a self-emulsifying drug delivery system (SEDDS) formulation of ASYB. (See Experimental Protocols section for details).     b. Complexation: Prepare an inclusion complex of ASYB with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). (See Experimental Protocols section for details). 2. In Vitro Permeability Assessment: Conduct a Caco-2 cell permeability assay to quantify the apparent permeability coefficient (Papp) of your formulation compared to the unformulated drug.A significant increase in the oral bioavailability (AUC, Cmax) of ASYB in animal models. An improved Papp value in the Caco-2 assay, indicating enhanced transport across the intestinal epithelium.
Gastrointestinal Instability 1. pH Stability Assessment: Determine the stability of ASYB in simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8). Analyze for degradation products using HPLC. 2. Enteric Coating: If significant degradation is observed in acidic conditions, consider formulating ASYB in an enteric-coated dosage form to protect it from the stomach's acidic environment and allow for release in the more neutral pH of the small intestine.Reduced degradation of ASYB in the GI tract, leading to a higher concentration of the intact drug available for absorption.
Inconsistent Dosing of Suspensions 1. Ensure Homogeneity: If administering a suspension, ensure it is thoroughly and consistently mixed before and during dosing to prevent settling of the drug particles. 2. Particle Size Analysis: Characterize the particle size distribution of the suspension to ensure it is consistent across batches.Reduced variability in plasma concentrations between individual animals.
Problem: Difficulty in Quantifying ASYB in Plasma Samples
Possible CauseTroubleshooting StepsExpected Outcome
Low Plasma Concentrations 1. Sensitive Analytical Method: Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of ASYB in plasma. (See Experimental Protocols section for a validated method). 2. Optimize Sample Preparation: Use a sample preparation technique that efficiently extracts ASYB from plasma and minimizes matrix effects. Protein precipitation is a commonly used method.A reliable and reproducible analytical method with a lower limit of quantification (LLOQ) sufficient to measure the expected low plasma concentrations of ASYB.
Compound Instability in Plasma 1. Stabilize Samples: Immediately after collection, process blood samples to obtain plasma at low temperatures (e.g., on ice). Store plasma samples at -80°C until analysis. 2. Stability Assessment: Conduct freeze-thaw and short-term stability studies of ASYB in plasma to ensure the compound does not degrade during sample handling and storage.Accurate and reproducible quantification of ASYB in plasma samples.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of this compound (ASYB)

ParameterValueReference
Aqueous Solubility ≥ 50 mg/mL[4]
Oral Bioavailability (in rats) ~0.3%[1]
Stability Degrades at >60 °C and at pH ≤3.0 or >7.0[2]

Experimental Protocols

Protocol 1: Preparation of ASYB Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Objective: To prepare ASYB-loaded SLNs to enhance oral absorption.

Methodology:

  • Preparation of the Lipid Phase:

    • Accurately weigh a suitable solid lipid (e.g., glyceryl monostearate, stearic acid) and melt it at a temperature 5-10°C above its melting point.

    • Dissolve a predetermined amount of ASYB in a minimal amount of a suitable solvent (e.g., ethanol) and add it to the molten lipid with continuous stirring.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) at a concentration of 1-2% (w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., using a rotor-stator homogenizer) at a speed of 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Subject the hot pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

    • Alternatively, the pre-emulsion can be sonicated using a probe sonicator.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Development of a UFLC-MS/MS Method for Quantification of ASYB in Rat Plasma

Objective: To establish a sensitive and reliable method for quantifying ASYB in plasma for pharmacokinetic studies.

Methodology (adapted from Yue et al., 2015): [1]

  • Chromatographic Conditions:

    • UFLC System: A high-performance liquid chromatography system capable of ultra-fast gradients.

    • Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Detection Mode: Multiple reaction monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for ASYB and an appropriate internal standard (IS), such as rutin.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 200 µL of methanol (B129727) containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the UFLC-MS/MS system.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Mandatory Visualizations

Challenges_in_ASYB_Oral_Administration cluster_Challenges Core Challenges for Oral ASYB cluster_Consequences Consequences cluster_Solutions Potential Formulation Strategies High_Aqueous_Solubility High Aqueous Solubility (≥ 50 mg/mL) Low_Oral_Bioavailability Low Oral Bioavailability (~0.3% in rats) High_Aqueous_Solubility->Low_Oral_Bioavailability Contributes to low permeability Poor_Membrane_Permeability Poor Membrane Permeability Poor_Membrane_Permeability->Low_Oral_Bioavailability Primary cause Chemical_Instability Chemical Instability (pH and Temperature Dependent) Chemical_Instability->Low_Oral_Bioavailability Reduces amount available for absorption High_Variability High Intersubject Variability Low_Oral_Bioavailability->High_Variability Lipid_Based_Formulations Lipid-Based Formulations (SLNs, SEDDS) Lipid_Based_Formulations->Poor_Membrane_Permeability Improves partitioning Polymeric_Nanoparticles Polymeric Nanoparticles Polymeric_Nanoparticles->Poor_Membrane_Permeability Enhances uptake Complexation Complexation (Cyclodextrins) Complexation->Poor_Membrane_Permeability Masks hydrophilicity Permeation_Enhancers Use of Permeation Enhancers Permeation_Enhancers->Poor_Membrane_Permeability Increases paracellular transport

Caption: Logical relationship of challenges and solutions for ASYB oral delivery.

Troubleshooting_Workflow Start Low/Variable Oral Exposure of ASYB Observed Assess_Properties Assess Physicochemical Properties (Solubility, Stability) Start->Assess_Properties Permeability_Assessment In Vitro Permeability Assay (e.g., Caco-2) Assess_Properties->Permeability_Assessment Formulation_Strategy Select Formulation Strategy Permeability_Assessment->Formulation_Strategy Lipid_Based Lipid-Based (SLN, SEDDS) Formulation_Strategy->Lipid_Based Complexation Complexation (Cyclodextrin) Formulation_Strategy->Complexation Other_Strategies Other Strategies (e.g., Permeation Enhancers) Formulation_Strategy->Other_Strategies Develop_Formulation Develop and Characterize New Formulation Lipid_Based->Develop_Formulation Complexation->Develop_Formulation Other_Strategies->Develop_Formulation In_Vivo_Testing In Vivo Pharmacokinetic Study in Animal Model Develop_Formulation->In_Vivo_Testing Outcome Improved Bioavailability? In_Vivo_Testing->Outcome Success Successful Formulation Outcome->Success Yes Re-evaluate Re-evaluate Strategy Outcome->Re-evaluate No Re-evaluate->Formulation_Strategy

Caption: Troubleshooting workflow for low oral bioavailability of ASYB.

References

Technical Support Center: Overcoming Low Bioavailability of Anhydrosafflor Yellow B (ASYB) in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low in vivo bioavailability of Anhydrosafflor yellow B (ASYB).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (ASYB) and why is its bioavailability a concern?

This compound (ASYB) is a quinochalcone C-glycoside and one of the primary water-soluble bioactive compounds found in the safflower plant (Carthamus tinctorius L.).[1][2][3] It exhibits significant therapeutic potential, including neuroprotective and antioxidant effects.[1][2][3] However, like its structural analog Hydroxysafflor Yellow A (HSYA), ASYB is understood to have low oral bioavailability. This limitation hinders its clinical application, as achieving therapeutic concentrations in the bloodstream after oral administration is challenging. While direct bioavailability data for ASYB is limited, the low oral bioavailability of HSYA (around 1.2%) suggests that ASYB faces similar absorption challenges.[4][5]

Q2: What are the primary reasons for the low oral bioavailability of ASYB?

The low oral bioavailability of ASYB is likely attributable to several factors, similar to those affecting HSYA. These include:

  • High Polarity and Poor Membrane Permeability: ASYB is a water-soluble compound, which generally leads to poor passive diffusion across the lipid-rich intestinal epithelial cell membranes.

  • Efflux by Transporters: It is plausible that ASYB is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the lumen, thereby reducing its net absorption.

  • Gastrointestinal Instability: The stability of ASYB in the varying pH environments of the gastrointestinal tract may be a contributing factor.

  • First-Pass Metabolism: Metabolism in the intestines and liver can reduce the amount of active ASYB that reaches systemic circulation.

Q3: What are the most promising strategies to enhance the in vivo bioavailability of ASYB?

Several formulation strategies have been shown to significantly improve the oral bioavailability of the structurally similar HSYA, and these are highly relevant for ASYB. The most effective approaches focus on improving its lipophilicity and protecting it from efflux and metabolism. These include:

  • Nanoformulations:

    • Solid Lipid Nanoparticles (SLNs): Encapsulating ASYB in SLNs can enhance its absorption. For HSYA, SLNs increased oral absorption by approximately 3.97-fold compared to a water solution.[6]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems form nanoemulsions in the gastrointestinal tract, which can improve the solubility and absorption of the drug.

  • Complexation:

    • Chitosan (B1678972) Complexes: Forming a complex with chitosan has been shown to be effective. For HSYA, a chitosan complex resulted in a relative bioavailability of 476%.[7]

  • Use of Absorption Enhancers: Certain excipients can improve absorption by various mechanisms, such as opening tight junctions or inhibiting efflux pumps.

Section 2: Troubleshooting Guides

This section provides practical guidance for specific issues you might encounter during your experiments with ASYB.

Guide 1: Poor and Variable Oral Absorption in Animal Studies

Problem: You are observing low and inconsistent plasma concentrations of ASYB after oral administration to rodents.

Possible Cause Troubleshooting Step Expected Outcome
Poor intrinsic permeability of ASYB. Formulate ASYB in a bioavailability-enhancing vehicle. Start with a simple lipid-based formulation or a complex with a permeation enhancer.Increased and more consistent plasma concentrations.
P-glycoprotein (P-gp) mediated efflux. Co-administer ASYB with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) in a pilot study. Note: This is for mechanistic understanding and not for therapeutic formulation.A significant increase in ASYB plasma concentration would suggest P-gp involvement.
Degradation in the gastrointestinal tract. Assess the stability of ASYB in simulated gastric and intestinal fluids. If degradation is observed, consider enteric-coated formulations.Improved stability of the compound prior to absorption.
Insufficient dose. Perform a dose-ranging study to determine if a higher dose can achieve therapeutic concentrations.A dose-dependent increase in plasma exposure.
Guide 2: Difficulty in Formulating ASYB for In Vivo Studies

Problem: You are struggling to prepare a stable and effective oral formulation for ASYB.

Possible Cause Troubleshooting Step Expected Outcome
Low solubility of ASYB in lipid-based systems. Screen a variety of oils, surfactants, and co-surfactants to find a compatible system for a Self-Nanoemulsifying Drug Delivery System (SNEDDS).A stable and clear SNEDDS pre-concentrate that forms a nanoemulsion upon dilution.
Low encapsulation efficiency in nanoparticles. Optimize the preparation method for Solid Lipid Nanoparticles (SLNs). Factors to consider include the type of lipid, surfactant concentration, and homogenization parameters.Increased encapsulation efficiency and a more stable nanoparticle suspension.
Precipitation of the formulation in the GI tract. For SNEDDS, ensure that the formulation remains as a nanoemulsion in simulated gastric and intestinal fluids. Adjust the surfactant-to-oil ratio if necessary.The formulation remains dispersed, preventing precipitation and maximizing absorption.

Section 3: Data Presentation

The following tables summarize the quantitative data on the bioavailability enhancement of the structurally similar compound, Hydroxysafflor Yellow A (HSYA), which provides a strong rationale for applying these strategies to ASYB.

Table 1: Pharmacokinetic Parameters of HSYA with Different Formulations

FormulationAnimal ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
HSYA SolutionRat---100 (Reference)
HSYA-Chitosan ComplexRat---476
HSYA-SLNsRat---397
HSYA-SDEDDSRat---217
HSYA with Sodium CaprateRat---284.2
HSYA in 90% GCHRat---326.08

Data for HSYA is presented as a surrogate for ASYB due to the limited availability of ASYB-specific pharmacokinetic data. Cmax, Tmax, and AUC values were not consistently reported across all studies. GCH: A natural deep eutectic solvent composed of glucose and choline (B1196258) chloride with 10% (v/v) of water.

Section 4: Experimental Protocols

Protocol 1: Preparation of ASYB Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method used for HSYA and can be optimized for ASYB.[6]

  • Preparation of the Aqueous Phase: Dissolve ASYB in deionized water to a desired concentration.

  • Preparation of the Oil Phase: Melt a suitable lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Add a surfactant (e.g., Tween 80) and a co-surfactant (e.g., oleic acid) to the molten lipid and mix until a clear solution is formed.

  • Formation of the Primary Emulsion: Add the aqueous ASYB solution to the oil phase and homogenize at high speed to form a water-in-oil (W/O) emulsion.

  • Formation of the Nanoemulsion: Disperse the primary emulsion into an external aqueous phase containing a stabilizer (e.g., poloxamer 188) under high-pressure homogenization.

  • Formation of SLNs: Cool the resulting nanoemulsion in an ice bath to solidify the lipid, forming the ASYB-loaded SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vitro Intestinal Permeability Assessment using Caco-2 Cells

This protocol provides a general framework for assessing the intestinal permeability of ASYB and the effectiveness of bioavailability-enhancing formulations.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • Add the ASYB solution (or ASYB formulation) to the apical (AP) side of the Transwell® insert.

    • At predetermined time points, collect samples from the basolateral (BL) side.

    • To assess active efflux, perform the transport study in the reverse direction (BL to AP).

  • Quantification: Quantify the concentration of ASYB in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value to quantify the rate of transport across the cell monolayer. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Section 5: Visualizations

Diagram 1: Proposed Mechanisms of Low ASYB Bioavailability

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation ASYB_lumen ASYB (Oral Dose) Absorption Poor Passive Diffusion ASYB_lumen->Absorption High Polarity ASYB_inside ASYB Absorption->ASYB_inside Limited Uptake Efflux P-glycoprotein Efflux Efflux->ASYB_lumen Pumped Out Metabolism Intestinal Metabolism Metabolism->ASYB_lumen Metabolites ASYB_inside->Efflux ASYB_inside->Metabolism ASYB_blood ASYB (Low Concentration) ASYB_inside->ASYB_blood To Circulation

Caption: Factors contributing to the low oral bioavailability of ASYB.

Diagram 2: Strategies to Enhance ASYB Bioavailability

cluster_strategies Bioavailability Enhancement Strategies cluster_nano_types cluster_complex_types cluster_outcomes Improved Outcomes ASYB This compound Nano Nanoformulations ASYB->Nano Complex Complexation ASYB->Complex SLN Solid Lipid Nanoparticles (SLNs) Nano->SLN SNEDDS Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Nano->SNEDDS Chitosan Chitosan Complexes Complex->Chitosan Increased_Absorption Increased Intestinal Absorption SLN->Increased_Absorption Reduced_Efflux Protection from Efflux SLN->Reduced_Efflux SNEDDS->Increased_Absorption SNEDDS->Reduced_Efflux Chitosan->Increased_Absorption Enhanced_Bioavailability Enhanced Oral Bioavailability Increased_Absorption->Enhanced_Bioavailability Reduced_Efflux->Enhanced_Bioavailability

Caption: Formulation strategies to improve the oral bioavailability of ASYB.

Diagram 3: Experimental Workflow for Formulation Development

Start Start: Low Bioavailability of ASYB Formulation Formulation Development (e.g., SLNs, SNEDDS) Start->Formulation InVitro In Vitro Characterization - Particle Size - Encapsulation Efficiency - Stability Formulation->InVitro Caco2 In Vitro Permeability (Caco-2 Assay) InVitro->Caco2 InVivo In Vivo Pharmacokinetic Study (Rodent Model) Caco2->InVivo Promising Formulations Analysis Data Analysis - Calculate Bioavailability - Compare Formulations InVivo->Analysis Analysis->Formulation Iterate/Optimize End End: Optimized Formulation with Enhanced Bioavailability Analysis->End

Caption: A typical experimental workflow for enhancing ASYB bioavailability.

References

Navigating Anhydrosafflor Yellow B in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Taipei, Taiwan - Researchers and drug development professionals working with Anhydrosafflor yellow B (AYB) now have access to a comprehensive technical support guide. This resource, structured in a user-friendly question-and-answer format, addresses common challenges and queries encountered during in vivo studies, from dosage determination to understanding its mechanism of action.

This compound, a primary water-soluble component of the safflower plant (Carthamus tinctorius L.), is gaining attention for its potential therapeutic effects, particularly in the context of cerebral ischemia and inflammation.[1][2][3] This guide aims to streamline experimental design and troubleshooting for scientists investigating this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective dosage range for this compound in rats for in vivo studies on cerebral ischemia?

A1: Based on current literature, the effective dosage range for AYB in rat models of middle cerebral artery occlusion (MCAO) is typically between 1.75 mg/kg and 8 mg/kg, administered intravenously.[1][2] Studies have shown that dosages of 7 mg/kg and 8 mg/kg are particularly effective in reducing neurological deficit scores and infarct volume.[1][2]

Q2: How should this compound be administered for in vivo experiments?

A2: The most commonly reported and effective route of administration for AYB in rodent models is intravenous (IV) injection, typically through the tail vein.[1][4] This method ensures direct and rapid systemic circulation of the compound.

Q3: What are the known signaling pathways modulated by this compound in the context of neuroprotection?

A3: AYB has been shown to exert its neuroprotective effects by modulating several key signaling pathways. Notably, it can attenuate oxidative stress and apoptosis by activating the Sirtuin 1 (SIRT1) pathway.[1][5] Additionally, AYB demonstrates anti-inflammatory properties by suppressing the expression of heat shock protein 60 (HSP60), toll-like receptor 4 (TLR-4), and downstream inflammatory mediators like IL-6, TNF-α, and NF-κB.[2][6]

Troubleshooting Guide

Issue 1: Inconsistent or lack of therapeutic effect at previously reported dosages.

  • Possible Cause: Variability in the purity of the this compound compound.

    • Solution: Ensure the purity of the AYB used in your experiments is high and consistent across batches. It is advisable to obtain a certificate of analysis from the supplier.

  • Possible Cause: Issues with the preparation and administration of the AYB solution.

    • Solution: AYB is a water-soluble compound.[1][3] Prepare fresh solutions for each experiment using a suitable vehicle, such as normal saline.[1] Ensure accurate calculation of the dose based on the animal's body weight and proper intravenous injection technique to guarantee the full dose enters circulation.

  • Possible Cause: The animal model may have slight variations.

    • Solution: Carefully standardize the surgical procedure for inducing cerebral ischemia (e.g., MCAO) to minimize variability between animals. Ensure consistent occlusion and reperfusion times.

Issue 2: Observing unexpected adverse effects in treated animals.

  • Possible Cause: The dosage may be too high for the specific animal strain or model.

    • Solution: While studies report good tolerance within the effective dose range, it is always prudent to conduct a preliminary dose-escalation study to determine the maximum tolerated dose in your specific experimental setup.

  • Possible Cause: Contamination of the AYB compound or the vehicle.

    • Solution: Use sterile techniques for the preparation and administration of all injectables. Ensure the vehicle is pyrogen-free.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data from relevant in vivo studies on this compound.

Table 1: Effective Dosages of this compound in Rat Cerebral Ischemia Models
Dosage Animal Model Administration Route Observed Effects
1.75, 3.5, 7 mg/kgMCAO RatsIntravenousImproved neurological deficit, reduced brain infarct volume, anti-inflammatory effects. The 7 mg/kg dose was most significant.[2][7]
2, 4, 8 mg/kgMCAO RatsIntravenousProtective effect against cerebral I/R injury, with 8 mg/kg showing the most powerful effects.[1]
Table 2: Related Compound Data (Hydroxysafflor Yellow A - HSYA)
Dosage Animal Model Administration Route Study Type
3 to 24 mg/kgRatsIntravenousPharmacokinetics (Linear)[8]
6 to 24 mg/kgDogsIntravenousPharmacokinetics (Linear)[8]
20, 60, 180 mg/kgRatsIntraperitoneal (90 days)Subchronic Toxicity (Nephrotoxicity at 180 mg/kg)[9]
2, 4 mg/kgMCAO RatsIntravenousNeuroprotection[4]

Experimental Protocols

Protocol 1: In Vivo Cerebral Ischemia Model and AYB Administration

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Ischemia: The middle cerebral artery occlusion (MCAO) model is a standard method. This involves the insertion of a filament to block the origin of the middle cerebral artery, followed by reperfusion after a defined period (e.g., 2 hours).

  • Preparation of AYB Solution: Dissolve this compound powder in sterile normal saline to the desired concentrations (e.g., 1.75, 3.5, and 7 mg/mL for easy dosing).

  • Administration: Immediately after the onset of reperfusion, administer the prepared AYB solution via the tail vein.[1] The volume is typically calculated based on the animal's weight (e.g., 1 mL/kg).

  • Control Groups: A sham-operated group (surgery without filament insertion) and a vehicle control group (MCAO rats receiving only normal saline) are essential.[1]

  • Outcome Assessment: Neurological deficit scores are assessed at various time points (e.g., 24 hours) post-MCAO. Brains are then harvested for infarct volume measurement using TTC staining and for molecular analysis (e.g., Western blot, PCR) of target signaling pathways.[1][2]

Visualizing the Science: Diagrams

To further aid researchers, the following diagrams illustrate a typical experimental workflow and the key signaling pathways influenced by this compound.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis animal_model Select Animal Model (e.g., SD Rats) mcao Induce MCAO animal_model->mcao ayb_prep Prepare AYB Solution (in Normal Saline) administration Administer AYB (Intravenous) ayb_prep->administration reperfusion Reperfusion mcao->reperfusion reperfusion->administration neuro_scoring Neurological Scoring administration->neuro_scoring infarct_volume Measure Infarct Volume (TTC Staining) administration->infarct_volume molecular_analysis Molecular Analysis (Western Blot, PCR) administration->molecular_analysis

Caption: Experimental workflow for in vivo AYB studies.

signaling_pathway cluster_ayb cluster_sirt1 Neuroprotective Pathway cluster_inflammation Anti-inflammatory Pathway AYB Anhydrosafflor Yellow B SIRT1 SIRT1 AYB->SIRT1 Activates TLR4 TLR4 AYB->TLR4 Inhibits NFkB NF-κB AYB->NFkB Inhibits OxidativeStress Oxidative Stress SIRT1->OxidativeStress Inhibits Apoptosis Apoptosis SIRT1->Apoptosis Inhibits Neuroprotection Neuroprotection TLR4->NFkB InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->InflammatoryCytokines Inflammation Inflammation InflammatoryCytokines->Inflammation

Caption: Signaling pathways modulated by AYB.

References

Technical Support Center: Anhydrosafflor Yellow B Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and analyzing the degradation products of Anhydrosafflor yellow B (AYB).

Frequently Asked Questions (FAQs)

Q1: Under what conditions does this compound degrade?

This compound is known to be unstable under certain environmental conditions. Degradation has been observed at temperatures above 60°C and at extreme pH levels (pH ≤ 3.0 or > 7.0).[1] It is, however, relatively stable under light irradiation.[1]

Q2: What are the known degradation products of this compound?

The most commonly identified degradation product of this compound under thermal and pH stress is p-coumaric acid.[1] Studies on the metabolism of this compound in rats have identified 22 metabolites, which may provide insights into potential degradation pathways. These metabolic transformations include oxidation, reduction, hydroxylation, methylation, and hydrolysis.[2] However, the specific structures of other degradation products formed under forced physical and chemical stress are not as well-characterized in publicly available literature.

Q3: How can I analyze the degradation of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MSn) is a powerful technique for studying the degradation of this compound.[1] This method allows for the separation, quantification, and structural characterization of the parent compound and its degradation products.

Q4: What is the potential impact of this compound degradation on its biological activity?

Degradation of this compound can lead to a reduction in its biological activity. For instance, studies have shown that its degradation can diminish its anticoagulation effects.[1] The biological activities of the individual degradation products are not extensively studied, with the exception of p-coumaric acid, which is known to have various biological properties.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling.Store this compound solutions protected from high temperatures and extreme pH. Prepare fresh solutions for analysis.
Loss of biological activity of this compound Degradation of the active compound.Analyze the sample for the presence of degradation products using a stability-indicating method like HPLC-MS. Review storage and experimental conditions to minimize degradation.
Difficulty in identifying unknown degradation products Insufficient data from a single analytical technique.Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peaks. Compare the fragmentation with known compounds or use it for structural elucidation. Consider isolation of the degradation product for NMR analysis if present in sufficient quantities.
Variability in degradation rate between experiments Inconsistent control of temperature and/or pH.Ensure precise control and monitoring of temperature and pH throughout the experiment. Use calibrated equipment and buffered solutions where appropriate.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate degradation products of this compound under thermal and hydrolytic stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Purified water, HPLC grade

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • HPLC-DAD-ESI-MSn system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral pH buffer or water) at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).

    • Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC-DAD-ESI-MSn method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

  • Use the DAD spectra to assess peak purity.

  • Use the MS and MS/MS data to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products for structural elucidation.

  • Quantify the degradation of this compound and the formation of degradation products over time.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation AYB_stock Prepare AYB Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) AYB_stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) AYB_stock->Base Expose to Thermal Thermal Degradation (80°C) AYB_stock->Thermal Expose to Control Control (Room Temp) AYB_stock->Control Expose to Sampling Sample at Time Points Acid->Sampling Base->Sampling Thermal->Sampling Control->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize Dilute Dilute Samples Neutralize->Dilute HPLC HPLC-DAD-ESI-MSn Analysis Dilute->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify Degradation Products (MS/MS) Compare->Identify Quantify Quantify Degradation Identify->Quantify

Caption: Workflow for conducting a forced degradation study of this compound.

Data Presentation

Table 1: Summary of this compound Degradation Conditions and Products
Stress ConditionTemperaturepHKnown Degradation ProductsAnalytical Method
Thermal> 60°CNeutralp-coumaric acid, other unspecified productsHPLC-DAD-ESI-MSn
Acidic HydrolysisAmbient to 60°C≤ 3.0p-coumaric acid, other unspecified productsHPLC-DAD-ESI-MSn
Alkaline HydrolysisAmbient to 60°C> 7.0p-coumaric acid, other unspecified productsHPLC-DAD-ESI-MSn

Note: This table summarizes publicly available information. Further studies are required to fully characterize all degradation products.

Signaling Pathways

While the direct impact of this compound's degradation products on specific signaling pathways is not well-documented, both the parent compound and its known degradation product, p-coumaric acid, have been studied for their biological effects. This compound has been shown to have protective effects in cerebral ischemia/reperfusion injury, potentially through the SIRT1 signaling pathway.[3][4]

Hypothesized Relationship in a Biological System

Signaling_Pathway cluster_compound Compound & Degradation cluster_pathway Potential Biological Target AYB This compound Degradation Degradation (Heat, pH) AYB->Degradation SIRT1 SIRT1 Signaling Pathway AYB->SIRT1 Modulates Products Degradation Products (e.g., p-coumaric acid) Degradation->Products Bio_Effect Biological Effect (e.g., Neuroprotection) Products->Bio_Effect May influence SIRT1->Bio_Effect Leads to

Caption: Potential interaction of this compound and its degradation products with the SIRT1 pathway.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Anhydrosafflor Yellow B and Hydroxysafflor Yellow A

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Anhydrosafflor yellow B (ASYB) and Hydroxysafflor yellow A (HSYA) are two prominent water-soluble flavonoid compounds extracted from the safflower (Carthamus tinctorius L.). Both have garnered significant attention for their potential therapeutic applications, particularly in the realm of neuroprotection against ischemic brain injury. This guide provides a comprehensive comparison of their neuroprotective effects, supported by experimental data, detailed protocols, and an examination of their underlying molecular mechanisms.

Core Neuroprotective Properties: A Head-to-Head Comparison

Both ASYB and HSYA demonstrate significant neuroprotective properties, primarily through the attenuation of oxidative stress and apoptosis.[1][2] Studies have shown that despite their distinct chemical structures, they exhibit remarkably similar protective effects against cerebral ischemia/reperfusion (I/R) injury both in laboratory settings (in vitro) and in living organisms (in vivo).[1][2] Their shared efficacy suggests that both compounds are key bioactive components of safflower with therapeutic potential for ischemic stroke.[1][2]

Quantitative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from comparative studies on ASYB and HSYA in models of cerebral ischemia/reperfusion injury.

Table 1: In Vitro Neuroprotective Effects on Primary Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

ParameterOGD/R ModelHSYA (80 μM)ASYB (80 μM)
Cell Viability (%) ↑ significantly↑ significantly
LDH Release (%) ↓ significantly↓ significantly
ROS Level (%) ↓ significantly↓ significantly
MDA Level (nmol/mgprot) ↓ significantly↓ significantly
SOD Activity (U/mgprot) ↑ significantly↑ significantly
GSH-Px Activity (U/mgprot) ↑ significantly↑ significantly
Bax/Bcl-2 Ratio ↓ significantly↓ significantly
Cleaved Caspase-3/Caspase-3 Ratio ↓ significantly↓ significantly

Data compiled from a study by Fangma et al. (2021). The study demonstrated a dose-dependent effect for both compounds, with 80 μM being the most effective concentration tested.[1][3]

Table 2: In Vivo Neuroprotective Effects in Rats with Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

ParameterMCAO/R ModelHSYA (8 mg/kg)ASYB (8 mg/kg)
Neurological Deficit Score ↓ significantly↓ significantly
Infarct Volume (%) ↓ significantly↓ significantly
ROS Level in Serum (%) ↓ significantly↓ significantly
MDA Level in Serum (nmol/mL) ↓ significantly↓ significantly
SOD Activity in Serum (U/mL) ↑ significantly↑ significantly
GSH-Px Activity in Serum (U/mL) ↑ significantly↑ significantly
Bax/Bcl-2 Ratio in Hippocampus ↓ significantly↓ significantly
Cleaved Caspase-3/Caspase-3 Ratio in Hippocampus ↓ significantly↓ significantly

Data compiled from a study by Fangma et al. (2021). The study indicated a dose-dependent improvement in neurological outcomes for both compounds.[1][4]

Mechanistic Insights: Signaling Pathways

The neuroprotective actions of both ASYB and HSYA are mediated through the activation of key signaling pathways that regulate cellular survival, oxidative stress, and apoptosis.

The SIRT1 Signaling Pathway: A Common Mediator

A pivotal study has identified the Silent Information Regulator 1 (SIRT1) signaling pathway as a common mechanism for the neuroprotective effects of both ASYB and HSYA.[1][2] SIRT1 is a deacetylase that plays a crucial role in cellular stress resistance and longevity. Both compounds have been shown to upregulate the expression of SIRT1 and its downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] This activation leads to a reduction in oxidative stress and the suppression of apoptosis. The neuroprotective effects of both ASYB and HSYA were significantly diminished when a SIRT1 inhibitor (EX527) was used, confirming the pathway's critical role.[1][2]

G ASYB Anhydrosafflor yellow B (ASYB) SIRT1 SIRT1 ASYB->SIRT1 activate HSYA Hydroxysafflor yellow A (HSYA) HSYA->SIRT1 activate FOXO1 FOXO1 SIRT1->FOXO1 activate PGC1a PGC-1α SIRT1->PGC1a activate Anti_apoptosis Anti-apoptosis SIRT1->Anti_apoptosis Antioxidation Anti-oxidation FOXO1->Antioxidation PGC1a->Antioxidation Neuroprotection Neuroprotection Antioxidation->Neuroprotection Anti_apoptosis->Neuroprotection

Caption: ASYB and HSYA activate the SIRT1 pathway to promote neuroprotection.

Additional Neuroprotective Pathways

While the SIRT1 pathway is a shared mechanism, other signaling cascades have been implicated in the neuroprotective effects of these compounds, particularly for HSYA.

  • PI3K/Akt/GSK3β Pathway: HSYA has been shown to afford neuroprotection by activating the PI3K/Akt signaling pathway, which in turn inhibits glycogen (B147801) synthase kinase 3 beta (GSK3β), a key regulator of apoptosis.[5]

  • MEK/ERK/CypD Pathway: HSYA can inhibit the opening of the mitochondrial permeability transition pore (mPTP) by regulating the MEK/ERK/CypD pathway, thereby preventing mitochondrial dysfunction and apoptosis.[5]

  • HIF-1α/BNIP3 Pathway: HSYA has been found to activate neuronal autophagy through the HIF-1α/BNIP3 pathway, which contributes to its anti-apoptotic effects in oxygen-glucose deprivation/reoxygenation models.[6]

  • JAK2/STAT3 and SOCS3 Signaling: HSYA can modulate the crosstalk between the JAK2/STAT3 and SOCS3 signaling pathways to confer neuroprotection in focal cerebral ischemia.[7]

  • Anti-Inflammatory Mechanisms: ASYB has been shown to alleviate brain injury in acute permanent cerebral ischemia by exerting anti-inflammatory effects. It suppresses the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, potentially through the inhibition of the HSP60/TLR4/NF-κB signaling pathway.[8]

G cluster_hsya HSYA-Modulated Pathways cluster_asyb ASYB-Modulated Pathway HSYA HSYA PI3K_Akt PI3K/Akt HSYA->PI3K_Akt MEK_ERK MEK/ERK HSYA->MEK_ERK HIF1a HIF-1α HSYA->HIF1a JAK2_STAT3 JAK2/STAT3 HSYA->JAK2_STAT3 Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection MEK_ERK->Neuroprotection HIF1a->Neuroprotection JAK2_STAT3->Neuroprotection ASYB ASYB TLR4_NFkB TLR4/NF-κB ASYB->TLR4_NFkB inhibits TLR4_NFkB->Neuroprotection

Caption: Diverse signaling pathways modulated by HSYA and ASYB.

Experimental Protocols

This section provides a summary of the methodologies used in the key comparative studies of ASYB and HSYA.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
  • Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured for 7-9 days.

  • OGD/R Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber (95% N₂, 5% CO₂) for 2 hours.

  • Reoxygenation: After the hypoxic period, the medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Drug Treatment: HSYA or ASYB at various concentrations (e.g., 40, 60, 80 μM) is added to the culture medium during the reoxygenation phase.[1]

  • Assessment: Cell viability (CCK-8 assay), lactate (B86563) dehydrogenase (LDH) release, reactive oxygen species (ROS) levels, malondialdehyde (MDA) content, superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) activities, and protein expression (Western blot) are measured.[1]

G Start Primary Hippocampal Neuron Culture OGD Oxygen-Glucose Deprivation (2h) Start->OGD Reoxygenation Reoxygenation (24h) + Drug Treatment OGD->Reoxygenation Analysis Biochemical and Protein Analysis Reoxygenation->Analysis

Caption: Experimental workflow for the in vitro OGD/R model.

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
  • Animal Model: Adult male Sprague-Dawley rats are used. Anesthesia is induced, and the middle cerebral artery is occluded for 2 hours using the intraluminal filament method.

  • Reperfusion: After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion.

  • Drug Administration: HSYA or ASYB (e.g., 2, 4, 8 mg/kg) is administered intravenously at the onset of reperfusion.[1]

  • Neurological Assessment: Neurological deficit scores are evaluated 24 hours after MCAO/R.

  • Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Biochemical and Histological Analysis: Blood and brain tissue are collected for the analysis of oxidative stress markers and protein expression via Western blot and immunohistochemistry.[1]

Conclusion

Both this compound and Hydroxysafflor yellow A are potent neuroprotective agents with significant therapeutic potential for cerebral ischemia/reperfusion injury. They exhibit comparable efficacy in mitigating neuronal damage by reducing oxidative stress and inhibiting apoptosis. Their shared mechanism of action through the SIRT1 signaling pathway underscores their similar protective profiles. However, emerging evidence suggests that HSYA may engage a broader range of pro-survival pathways, while ASYB also demonstrates strong anti-inflammatory activity. For researchers and drug development professionals, both compounds represent promising candidates for further investigation. The choice between ASYB and HSYA for a specific therapeutic strategy may depend on the desired emphasis on either broad pro-survival signaling or potent anti-inflammatory effects in the context of ischemic stroke.

References

Comparative Analysis of Anhydrosafflor Yellow B and HSYA: A Deep Dive into Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anhydrosafflor Yellow B and Hydroxysafflor Yellow A (HSYA) Antioxidant Capabilities with Supporting Experimental Data.

This compound (AHSYB) and Hydroxysafflor yellow A (HSYA) are two prominent water-soluble quinochalcone C-glycosides found in the safflower plant (Carthamus tinctorius L.).[1] Both compounds are recognized for their significant bioactive properties, particularly their antioxidant effects, which contribute to their therapeutic potential in various conditions, including cerebrovascular diseases.[1][2] While HSYA has been more extensively studied, recent research has shed light on the comparable and potent antioxidant capacity of AHSYB.[2][3] This guide provides a detailed comparative analysis of their antioxidant activities, supported by experimental data and methodologies, to aid researchers in their ongoing studies.

In Vitro and In Vivo Antioxidant Performance: A Tabular Comparison

The antioxidant effects of AHSYB and HSYA have been evaluated through various in vitro and in vivo models. Studies have consistently shown that both compounds can effectively mitigate oxidative stress by modulating key biomarkers.

In Vitro Cellular Antioxidant Activity

A study investigating the neuroprotective effects of AHSYB and HSYA on primary-cultured hippocampal neuronal cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R) demonstrated their comparable efficacy in improving cell viability and reducing cytotoxicity.

Treatment GroupCell Viability (% of Control)LDH Leakage (% of Control)
Control100100
OGD/R~50~200
HSYA (40 µM)Increased vs. OGD/RDecreased vs. OGD/R
HSYA (60 µM)Increased vs. OGD/RDecreased vs. OGD/R
HSYA (80 µM)Increased vs. OGD/RDecreased vs. OGD/R
AHSYB (40 µM)Increased vs. OGD/RDecreased vs. OGD/R
AHSYB (60 µM)Increased vs. OGD/RDecreased vs. OGD/R
AHSYB (80 µM)Increased vs. OGD/RDecreased vs. OGD/R
Note: This table summarizes the dose-dependent protective effects of HSYA and AHSYB against OGD/R-induced cell injury as reported in the literature.[2]
In Vivo Antioxidant Enzyme Modulation

In a rat model of middle cerebral artery occlusion and reperfusion (MCAO/R), both HSYA and AHSYB demonstrated the ability to attenuate oxidative damage by modulating the levels of key oxidative stress markers in the serum.

Treatment GroupROS LevelsMDA LevelsGSH-Px LevelsSOD Levels
ShamBaselineBaselineBaselineBaseline
MCAO/RMarkedly IncreasedMarkedly IncreasedDecreasedDecreased
HSYA (Low Dose)Dose-dependently DecreasedDose-dependently DecreasedDose-dependently IncreasedDose-dependently Increased
HSYA (High Dose)Dose-dependently DecreasedDose-dependently DecreasedDose-dependently IncreasedDose-dependently Increased
AHSYB (Low Dose)Dose-dependently DecreasedDose-dependently DecreasedDose-dependently IncreasedDose-dependently Increased
AHSYB (High Dose)Dose-dependently DecreasedDose-dependently DecreasedDose-dependently IncreasedDose-dependently Increased
Note: This table illustrates the comparable in vivo antioxidant effects of HSYA and AHSYB in a cerebral ischemia/reperfusion model.[2]

Mechanistic Insights: Signaling Pathways in Antioxidant Action

The antioxidant activities of AHSYB and HSYA are mediated through the regulation of specific signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

The SIRT1 Signaling Pathway

Both HSYA and AHSYB have been shown to exert their neuroprotective and antioxidant effects by activating the Silent Information Regulator 1 (SIRT1) signaling pathway.[2][4][5] Activation of SIRT1 and its downstream targets, such as FOXO1 and PGC1α, plays a crucial role in cellular defense against oxidative stress and apoptosis.[2][4] The neuroprotective effects of both compounds were reportedly abolished by a SIRT1-specific inhibitor, underscoring the importance of this pathway.[2][5]

SIRT1_Pathway HSYA HSYA / AHSYB SIRT1 SIRT1 HSYA->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Antioxidant_Response Antioxidant Response & Neuroprotection FOXO1->Antioxidant_Response PGC1a->Antioxidant_Response

Caption: HSYA and AHSYB activate the SIRT1 pathway, promoting antioxidant and neuroprotective effects.

The Keap1-Nrf2 Signaling Pathway

While direct evidence for AHSYB is still emerging, the Keap1-Nrf2 pathway is a well-established mechanism for the antioxidant action of HSYA and related flavonoids.[6][7] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[6][8][9]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation HSYA HSYA HSYA->Keap1_Nrf2 Promotes dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Initiates transcription

Caption: HSYA promotes the activation of the Keap1-Nrf2 pathway to enhance cellular antioxidant defenses.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are standardized protocols for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[3][10][11]

  • Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in methanol (B129727) or ethanol (B145695) and protect it from light.[12] Prepare various concentrations of the test compounds (AHSYB, HSYA) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[11]

  • Reaction Setup: In a 96-well microplate, add a defined volume of the test sample or standard to each well.[13] Then, add the DPPH working solution to initiate the reaction.[11] A blank containing only the solvent and DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[12]

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

DPPH_Workflow start Start prepare_reagents Prepare DPPH Solution & Test Compounds start->prepare_reagents reaction Mix DPPH with Test Compound prepare_reagents->reaction incubate Incubate in Dark (30 min) reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[14]

  • Reagent Preparation: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[15] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] Dilute the ABTS•+ solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Reaction Setup: Add a small volume of the test compound or standard to a defined volume of the diluted ABTS•+ solution.[17]

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.[16]

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

ABTS_Workflow start Start prepare_abts Prepare & Dilute ABTS•+ Solution start->prepare_abts reaction Mix ABTS•+ with Test Compound prepare_abts->reaction incubate Incubate (e.g., 6 min) reaction->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate end End calculate->end

Caption: Workflow for the ABTS radical cation decolorization assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of compounds to inhibit intracellular ROS generation in a biologically relevant system.[18][19]

  • Cell Culture: Seed human hepatocarcinoma HepG2 cells (or other suitable cell lines) in a 96-well microplate and allow them to adhere.[19]

  • Loading with Probe: Remove the culture medium and treat the cells with a solution containing the test compound and 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[18]

  • Induction of Oxidative Stress: After an incubation period, wash the cells and add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.[19][20]

  • Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.[19]

  • Calculation: The antioxidant capacity is determined by calculating the area under the curve of fluorescence versus time and comparing the values for the test compound to the control.[19]

CAA_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compound & DCFH-DA seed_cells->treat_cells add_aaph Induce Oxidative Stress with AAPH treat_cells->add_aaph measure_fluorescence Measure Fluorescence over Time add_aaph->measure_fluorescence calculate_auc Calculate Area Under Curve (AUC) measure_fluorescence->calculate_auc end End calculate_auc->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The available evidence strongly suggests that this compound and Hydroxysafflor yellow A possess comparable and potent antioxidant properties. Both compounds effectively mitigate oxidative stress in vitro and in vivo, with their mechanisms of action involving the modulation of key signaling pathways such as SIRT1. While HSYA is more extensively documented, AHSYB is emerging as an equally important bioactive component of safflower. Further research directly comparing the antioxidant capacities of these two compounds using standardized assays will be invaluable for fully elucidating their therapeutic potential.

References

Anhydrosafflor Yellow B vs. Edaravone: A Comparative Guide for Ischemic Stroke Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, necessitates the exploration of effective neuroprotective agents. This guide provides a detailed comparison of two such agents: Anhydrosafflor yellow B (ASYB), a natural compound derived from the safflower plant, and edaravone (B1671096), a synthetic free radical scavenger. This analysis is based on preclinical and clinical data to inform future research and drug development in the field of ischemic stroke therapy.

Mechanism of Action: A Tale of Two Pathways

This compound and edaravone exert their neuroprotective effects through distinct yet overlapping mechanisms, primarily centered around combating oxidative stress and apoptosis, key pathological events in ischemic stroke.

This compound (ASYB) , a water-soluble component of safflower, has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia/reperfusion injury.[1][2] Its primary mechanism involves the activation of the Sirtuin 1 (SIRT1) signaling pathway.[1][2] SIRT1 is a crucial regulator of cellular stress resistance and apoptosis. ASYB upregulates the expression of SIRT1 and its downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][2] This cascade ultimately leads to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, thereby inhibiting neuronal apoptosis.[1][2]

Edaravone , a low molecular weight antioxidant, readily crosses the blood-brain barrier to scavenge free radicals.[3][4] Its principal mechanism is the direct scavenging of reactive oxygen species (ROS), such as hydroxyl radicals and peroxynitrite, which are produced in excess during an ischemic event and cause significant cellular damage through lipid peroxidation.[3][4][5][6][7] Beyond its direct antioxidant effects, edaravone has been shown to modulate several signaling pathways. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of endogenous antioxidant responses.[8][9][10] Additionally, some studies suggest that edaravone may activate the Glial cell line-derived neurotrophic factor (GDNF)/RET neurotrophic signaling pathway, promoting neuronal survival.[11][12]

Preclinical Efficacy: A Head-to-Head Look at the Data

While no direct comparative preclinical studies between ASYB and edaravone have been identified, individual studies provide valuable insights into their respective efficacies in animal models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model in rats.

ParameterThis compound (ASYB)Edaravone
Animal Model Middle Cerebral Artery Occlusion (MCAO) in ratsMiddle Cerebral Artery Occlusion (MCAO) in gerbils and rats
Key Findings - Significantly reduced infarct volume.[2][13] - Improved neurological function.[2][13] - Suppressed apoptosis and decreased oxidative stress.[2][13] - Ameliorated brain pathological changes in a dose-dependent manner.[14]- Reduced brain edema.[3] - Increased cerebral blood flow following ischemia.[3] - Showed synergistic effects with tPA in reducing infarct size and mortality.[15]
Dosage (in vivo) 1.75, 3.5, 7 mg/kg30 mg twice daily (in some clinical contexts)

Clinical Evidence: Edaravone in Practice

Edaravone has been approved for the treatment of acute ischemic stroke in Japan since 2001 and has undergone numerous clinical trials.[3][4][6][7] In contrast, ASYB is still in the preclinical stage of investigation for ischemic stroke.

A meta-analysis of randomized controlled trials on edaravone for acute ischemic stroke revealed the following:

  • Improved Neurological Outcomes: Patients treated with edaravone showed a significant improvement in neurological impairment at a three-month follow-up.[16]

  • Reduced Mortality: A significant reduction in mortality was observed in the edaravone group at the three-month follow-up.[16][17]

  • Favorable Safety Profile: The incidence of treatment-related adverse events was not significantly different between the edaravone and control groups.[16]

One retrospective analysis of a large nationwide database in Japan suggested that combination therapy with edaravone and endovascular reperfusion therapy was associated with greater functional independence at hospital discharge, lower in-hospital mortality, and reduced intracranial hemorrhage after admission.[18] More recently, a combination of edaravone and dexborneol has received breakthrough therapy designation from the FDA for acute ischemic stroke.[19]

Experimental Protocols: A Glimpse into the Methodology

The following are summaries of typical experimental protocols used to evaluate the efficacy of ASYB and edaravone.

This compound (ASYB) - Preclinical Studies
  • Animal Model (Middle Cerebral Artery Occlusion - MCAO):

    • Adult male Sprague-Dawley or Wistar rats are anesthetized.

    • The right middle cerebral artery is occluded for a specific duration (e.g., 2 hours) using an intraluminal filament to induce focal cerebral ischemia.

    • The filament is then withdrawn to allow for reperfusion.

    • ASYB is administered intravenously at different doses (e.g., 1.75, 3.5, 7 mg/kg) at the time of reperfusion.[14]

    • Neurological deficit scores are evaluated at various time points post-MCAO.

    • After a set period (e.g., 24 hours), the rats are euthanized, and brain tissues are collected for analysis of infarct volume (TTC staining), histology (H&E staining), and molecular markers (Western blot, RT-PCR for SIRT1 pathway proteins).[1][2]

  • In Vitro Model (Oxygen-Glucose Deprivation/Reperfusion - OGD/R):

    • Primary cultured hippocampal neurons are subjected to glucose-free medium in a hypoxic chamber to simulate ischemia.

    • After a defined period, the cells are returned to normal glucose medium and normoxic conditions to mimic reperfusion.

    • ASYB is added to the culture medium at various concentrations.

    • Cell viability is assessed using assays like MTT, and cell death is quantified by measuring lactate (B86563) dehydrogenase (LDH) release.[1]

    • Apoptosis is evaluated using techniques like TUNEL staining or flow cytometry.

Edaravone - Clinical Trials
  • Study Design: Typically randomized, placebo-controlled, double-blind multicenter trials.[20]

  • Patient Population: Patients diagnosed with acute ischemic stroke within a specific time window from symptom onset (e.g., within 72 hours).[20]

  • Intervention: Intravenous infusion of edaravone (e.g., 30 mg twice daily) for a specified duration (e.g., 14 days).[3][20]

  • Control: Placebo or standard stroke care.

  • Outcome Measures:

    • Primary: Improvement in functional outcome assessed by scales like the modified Rankin Scale (mRS) at a predefined time point (e.g., 90 days).[3][20]

    • Secondary: Neurological scores (e.g., NIHSS), activities of daily living (e.g., Barthel Index), mortality rate, and incidence of adverse events.[3][16]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the molecular mechanisms and experimental designs, the following diagrams are provided.

ASYB_Signaling_Pathway cluster_pathway ASYB Signaling Cascade Ischemic_Stroke Ischemic Stroke Apoptosis Neuronal Apoptosis Ischemic_Stroke->Apoptosis ASYB This compound (ASYB) SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bax Bax (Pro-apoptotic) SIRT1->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) FOXO1->Bcl2 Upregulates PGC1a->Bcl2 Upregulates Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits Neuroprotection Neuroprotection Edaravone_Signaling_Pathway cluster_mechanism Edaravone's Dual Action Ischemic_Stroke Ischemic Stroke ROS Reactive Oxygen Species (ROS) Ischemic_Stroke->ROS Edaravone Edaravone Edaravone->ROS Scavenges Nrf2 Nrf2 Pathway Edaravone->Nrf2 Activates Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection Experimental_Workflow start Ischemic Stroke Model (e.g., MCAO in rats) treatment Treatment Administration (ASYB or Edaravone vs. Control) start->treatment behavioral Neurological Function Assessment (e.g., Neurological Deficit Score) treatment->behavioral histological Histological Analysis (e.g., Infarct Volume - TTC Staining) treatment->histological molecular Molecular Analysis (e.g., Western Blot, RT-PCR) treatment->molecular data Data Analysis and Comparison behavioral->data histological->data molecular->data

References

A Comparative Analysis of the Antiplatelet Activities of Anhydrosafflor Yellow B and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[SHANGHAI, CHINA] – In the landscape of antiplatelet therapeutics, aspirin (B1665792) has long been a cornerstone for the prevention of cardiovascular events. However, emerging research into natural compounds has identified Anhydrosafflor yellow B (ASYB), a primary active component of safflower (Carthamus tinctorius), as a promising candidate with significant antiplatelet potential. This guide provides a detailed comparison of the antiplatelet activities of ASYB and aspirin, summarizing key experimental data, outlining methodologies, and illustrating the underlying signaling pathways to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Antiplatelet Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and aspirin on platelet aggregation. It is important to note that direct head-to-head comparative studies are limited, and the existing data for ASYB is less extensive than for the well-established drug, aspirin.

ParameterThis compound (ASYB)Aspirin (Acetylsalicylic Acid)AgonistSource
IC50 Data not available~322.5 - 336.1 µmol/LCollagen[1][2][3]
Inhibition of Aggregation Inhibits ADP-induced platelet aggregationInhibits collagen, arachidonic acid, and the secondary phase of ADP-induced aggregationADP, Collagen, Arachidonic Acid[4][5][6]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The lack of a specific IC50 value for ASYB in the current literature highlights a key area for future research.

Mechanism of Action

This compound (ASYB): The precise mechanism of ASYB's antiplatelet activity is still under investigation, but evidence suggests a multi-faceted approach. Studies on safflower extract, rich in ASYB, indicate that it can inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP)[7][8]. This may be achieved by affecting the downstream signaling of ADP receptors, including the modulation of intracellular calcium ion levels and cyclic adenosine monophosphate (cAMP) production[7]. Furthermore, some research suggests that safflower flavonoids may also inhibit the arachidonic acid pathway, leading to reduced production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist[4][7].

Aspirin: The antiplatelet mechanism of aspirin is well-established and primarily involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets. By acetylating a serine residue in the active site of COX-1, aspirin blocks the synthesis of prostaglandin (B15479496) H2, the precursor of TXA2[9][10][11]. This reduction in TXA2 levels leads to decreased platelet activation and aggregation.

Experimental Protocols

A common and standardized method for evaluating the antiplatelet activity of compounds like ASYB and aspirin is Light Transmission Aggregometry (LTA) .

Light Transmission Aggregometry (LTA) Protocol

This protocol outlines the general steps for assessing platelet aggregation in platelet-rich plasma (PRP) using LTA.

1. Blood Collection and PRP Preparation:

  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • The blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio[12][13].

  • To obtain platelet-rich plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature[14][15].

  • Carefully transfer the upper PRP layer to a separate tube.

  • To obtain platelet-poor plasma (PPP), which is used as a reference, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes[12][13].

2. Platelet Aggregation Assay:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PPP to set the 100% aggregation baseline and with PRP for the 0% aggregation baseline.

  • Add a standardized volume of PRP to a cuvette with a magnetic stir bar.

  • To test the effect of an inhibitor, add the desired concentration of ASYB or aspirin to the PRP and incubate for a specific period (e.g., 5-10 minutes) at 37°C.

  • Initiate platelet aggregation by adding a platelet agonist such as ADP, collagen, or arachidonic acid.

  • Record the change in light transmission for a set duration (e.g., 5-10 minutes) as the platelets aggregate.

3. Data Analysis:

  • The percentage of platelet aggregation is calculated from the change in light transmission over time.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the antiplatelet effects of aspirin and a generalized workflow for comparing antiplatelet agents.

G cluster_aspirin Aspirin Antiplatelet Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition

Caption: Aspirin's mechanism of action via COX-1 inhibition.

G cluster_asyb Proposed this compound Antiplatelet Signaling Pathways ADP ADP ADP_Receptor ADP Receptor (e.g., P2Y12) ADP->ADP_Receptor AC Adenylyl Cyclase ADP_Receptor->AC Ca2 ↑ Intracellular Ca²⁺ ADP_Receptor->Ca2 cAMP ↓ cAMP AC->cAMP Platelet_Activation_ADP Platelet Activation & Aggregation cAMP->Platelet_Activation_ADP Inhibition Ca2->Platelet_Activation_ADP ASYB_ADP Anhydrosafflor Yellow B ASYB_ADP->ADP_Receptor Potential Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 TXA2 Thromboxane A2 COX1->TXA2 Platelet_Activation_AA Platelet Activation & Aggregation TXA2->Platelet_Activation_AA ASYB_AA Anhydrosafflor Yellow B ASYB_AA->COX1 Potential Inhibition

Caption: Proposed mechanisms of this compound.

G cluster_workflow Experimental Workflow for Comparing Antiplatelet Activity Blood_Collection 1. Whole Blood Collection (Healthy Donors) PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Preparation Incubation 3. Incubation with ASYB or Aspirin PRP_Preparation->Incubation Aggregation_Induction 4. Induction of Aggregation (e.g., ADP, Collagen) Incubation->Aggregation_Induction LTA 5. Light Transmission Aggregometry (LTA) Aggregation_Induction->LTA Data_Analysis 6. Data Analysis (% Inhibition, IC50) LTA->Data_Analysis

Caption: Workflow for in vitro antiplatelet drug comparison.

Conclusion

Aspirin remains a well-characterized and effective antiplatelet agent with a clear mechanism of action centered on the irreversible inhibition of COX-1. This compound is emerging as a natural compound with significant antiplatelet properties. While the current body of evidence suggests its potential to inhibit platelet aggregation through mechanisms that may involve both the ADP receptor and arachidonic acid pathways, further research is required to fully elucidate its mode of action and to establish its potency relative to existing therapies through direct comparative studies. The lack of quantitative data, such as IC50 values for ASYB, underscores the need for continued investigation to determine its therapeutic potential.

References

Anhydrosafflor Yellow B vs. Quercetin: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of Anhydrosafflor yellow B and quercetin (B1663063). While direct comparative studies are limited, this document synthesizes available experimental data for each compound, offering a valuable resource for researchers investigating their potential as antioxidant agents.

Executive Summary

Quercetin, a well-researched flavonoid, exhibits potent antioxidant activity across a range of in vitro assays. This compound, a primary component of safflower, also demonstrates significant antioxidant properties, primarily linked to the activation of the SIRT1 signaling pathway. This guide presents available quantitative data from DPPH, ABTS, and ORAC assays to facilitate a comparative assessment. It is important to note that quantitative data for this compound is less prevalent in publicly available literature; therefore, data for the structurally similar and co-existing compound, Hydroxysafflor yellow A (HSYA), is included as a relevant proxy.

Quantitative Antioxidant Capacity

The following tables summarize the available data on the antioxidant capacity of this compound (represented by HSYA) and quercetin from various in vitro assays.

CompoundDPPH Radical Scavenging Activity (IC50)Reference CompoundReference IC50
Hydroxysafflor yellow A (HSYA) Lower than Safflor yellow A[1]Gallic AcidComparable to HSYA[1]
Quercetin 5.5 µMCatechin7.7 µM
19.17 µg/mLAscorbic Acid16.26 µg/mL
CompoundABTS Radical Scavenging Activity (IC50)Reference CompoundReference IC50
Quercetin ~2 µmol/L[2]Trolox~11 µmol/L[2]
CompoundOxygen Radical Absorbance Capacity (ORAC)Reference Compound
Hydroxysafflor yellow A (HSYA) Trolox index higher than Safflor yellow A[1]Trolox
Quercetin 4.38 - 10.7 µmol TE/µmolTrolox

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol for Quercetin:

  • Preparation of Solutions:

    • Prepare a stock solution of quercetin in methanol (B129727).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Use Ascorbic Acid or Trolox as a positive control and prepare a stock solution in methanol.

  • Procedure:

    • Create a series of dilutions of the quercetin and positive control solutions.

    • In a 96-well microplate, add a specific volume of each dilution to the wells in triplicate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only methanol is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Protocol for Quercetin:

  • Preparation of Solutions:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate (B84403) buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare stock solutions of quercetin and a positive control (e.g., Trolox) in a suitable solvent.

  • Procedure:

    • Create a series of dilutions of the quercetin and positive control solutions.

    • Add a specific volume of the diluted ABTS•+ solution to a specific volume of the sample or standard solutions.

    • After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The method uses a fluorescent probe (fluorescein) which loses its fluorescence upon oxidation. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol for Quercetin and HSYA:

  • Preparation of Solutions:

    • Prepare a stock solution of AAPH (peroxyl radical generator).

    • Prepare a stock solution of the fluorescent probe, fluorescein (B123965).

    • Prepare stock solutions of the test compounds (Quercetin, HSYA) and the standard (Trolox) in a suitable solvent.

  • Procedure:

    • In a 96-well black microplate, add the fluorescein solution, followed by the test compound or Trolox standard.

    • The plate is incubated at 37°C.

    • The reaction is initiated by adding the AAPH solution.

    • The fluorescence is monitored kinetically, with readings taken every minute for a set period (e.g., 60-90 minutes). The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.

Signaling Pathways and Mechanisms of Action

This compound

This compound is reported to exert its antioxidant and neuroprotective effects through the activation of the SIRT1 (Sirtuin 1) signaling pathway .[3][4] Activation of SIRT1 can lead to the deacetylation of downstream targets, which in turn enhances cellular resistance to oxidative stress and inhibits apoptosis.

G AHSYB Anhydrosafflor yellow B SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Bcl2 Bcl-2 FOXO1->Bcl2 Upregulates Bax Bax FOXO1->Bax Downregulates OxidativeStress Oxidative Stress (ROS, MDA) PGC1a->OxidativeStress Reduces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes CellSurvival Cell Survival

Caption: this compound antioxidant signaling pathway.

Quercetin

Quercetin's antioxidant mechanism is multifaceted, involving direct radical scavenging and modulation of several key signaling pathways, including the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway , MAPK (Mitogen-activated protein kinase) pathway , and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) pathway .

G Quercetin Quercetin ROS ROS Quercetin->ROS Scavenges Nrf2 Nrf2 Quercetin->Nrf2 Activates MAPK MAPK Quercetin->MAPK Modulates PI3KAkt PI3K/Akt Quercetin->PI3KAkt Modulates ROS->Nrf2 Activates ARE ARE Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes CellProtection Cellular Protection MAPK->CellProtection PI3KAkt->CellProtection

Caption: Quercetin antioxidant signaling pathways.

Experimental Workflow for In Vitro Antioxidant Screening

The following diagram illustrates a general workflow for screening and comparing the antioxidant capacity of compounds like this compound and quercetin.

G start Start: Compound Selection (this compound, Quercetin) prep Sample Preparation (Stock solutions, serial dilutions) start->prep assays In Vitro Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts orac ORAC Assay assays->orac data Data Acquisition (Spectrophotometry/Fluorometry) dpph->data abts->data orac->data analysis Data Analysis (% Inhibition, IC50, TEAC) data->analysis comparison Comparative Evaluation analysis->comparison end End: Report Generation comparison->end

Caption: General workflow for in vitro antioxidant screening.

References

Anhydrosafflor Yellow B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrosafflor yellow B (AHSYB), a primary water-soluble chalcone (B49325) compound extracted from the safflower (Carthamus tinctorius L.), has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of AHSYB, with a focus on its neuroprotective and cardioprotective effects. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of AHSYB's therapeutic potential.

Neuroprotective Effects Against Cerebral Ischemia/Reperfusion Injury

A substantial body of research has demonstrated the potent neuroprotective properties of AHSYB in the context of cerebral ischemia/reperfusion (I/R) injury. These effects have been consistently observed in both cell-based assays and animal models.

Quantitative Data Summary
Efficacy ParameterIn Vitro (Primary Hippocampal Neurons)In Vivo (Rat MCAO/R Model)
Concentration/Dosage 10, 20, 40 μM3, 6, 12 mg/kg
Cell Viability Increased in a dose-dependent mannerNot Applicable
Infarct Volume Not ApplicableSignificantly reduced in a dose-dependent manner
Neurological Deficit Score Not ApplicableSignificantly improved in a dose-dependent manner
Apoptosis Rate ReducedSuppressed
Oxidative Stress Markers
ROSDecreasedMarkedly decreased
MDADecreasedMarkedly decreased
GSH-PxIncreasedUpregulated
SODIncreasedUpregulated
SIRT1 Pathway Modulation
SIRT1Upregulated mRNA and protein expressionIncreased expression
FOXO1Upregulated mRNA and protein expressionIncreased expression
PGC1αUpregulated mRNA and protein expressionIncreased expression
BaxDecreased expressionDecreased expression
Bcl-2Increased expressionIncreased expression
Experimental Protocols

In Vitro: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

  • Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured for 7 days.

  • OGD Insult: The culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for 2 hours.

  • Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours. AHSYB is administered during the reoxygenation phase at varying concentrations.

  • Assessment: Cell viability is assessed using assays like MTT or CCK-8. Apoptosis is measured by TUNEL staining or Hoechst 33342 staining. Oxidative stress markers and protein expression are quantified using commercial kits and Western blotting, respectively.

In Vivo: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

  • Animal Model: Adult male Sprague-Dawley rats are subjected to MCAO for 2 hours by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.

  • Reperfusion: The filament is withdrawn to allow for reperfusion.

  • Drug Administration: AHSYB is administered intravenously at the onset of reperfusion.

  • Assessment: Neurological deficits are scored 24 hours after MCAO. Infarct volume is measured by TTC staining of brain slices. Apoptosis in the ischemic penumbra is detected by TUNEL staining. Brain tissue and serum are collected to measure oxidative stress markers and protein expression levels.

Signaling Pathway

The neuroprotective effects of AHSYB are significantly mediated by the activation of the Sirtuin 1 (SIRT1) signaling pathway.[1][2] AHSYB upregulates the expression of SIRT1, which in turn deacetylates and activates downstream targets like Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). This cascade leads to a reduction in oxidative stress and apoptosis.

G cluster_outcomes Cellular Outcomes AHSYB Anhydrosafflor yellow B SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Apoptosis Apoptosis SIRT1->Apoptosis Inhibits OxidativeStress Oxidative Stress FOXO1->OxidativeStress Inhibits PGC1a->OxidativeStress Inhibits Neuroprotection Neuroprotection

AHSYB neuroprotective signaling pathway.

Cardioprotective Effects

AHSYB also demonstrates significant cardioprotective potential by inhibiting apoptosis in cardiomyocytes subjected to oxygen-glucose deprivation/reoxygenation.[3]

Quantitative Data Summary
Efficacy ParameterIn Vitro (H9c2 Cardiomyocytes)
Concentration 10, 20, 40 μM
Cell Viability Significantly increased
Apoptosis Rate Markedly decreased
Mitochondrial Membrane Potential Stabilized
Caspase-3 Activity Inhibited
Experimental Protocol

In Vitro: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in H9c2 Cells

  • Cell Culture: H9c2 cells, a rat myocardial cell line, are cultured under standard conditions.

  • OGD Insult: Cells are subjected to OGD for 4 hours.

  • Reoxygenation: Following OGD, the cells are cultured with normal medium and treated with AHSYB for 12 hours.

  • Assessment: Cell viability is determined by MTT assay. Apoptosis is assessed by flow cytometry using Annexin V-FITC/PI staining. Mitochondrial membrane potential is measured using JC-1 staining. Caspase-3 activity is quantified using a colorimetric assay kit.

Signaling Pathway

The cardioprotective mechanism of AHSYB involves the inhibition of the mitochondrial-mediated apoptosis pathway.[3] AHSYB prevents the loss of mitochondrial membrane potential, thereby inhibiting the release of cytochrome c from the mitochondria into the cytosol. This, in turn, suppresses the activation of caspase-3, a key executioner of apoptosis.

G AHSYB Anhydrosafflor yellow B Mito_MP Loss of Mitochondrial Membrane Potential AHSYB->Mito_MP Inhibits OGDR OGD/R Injury OGDR->Mito_MP Cyt_C Cytochrome c Release Mito_MP->Cyt_C Casp3 Caspase-3 Activation Cyt_C->Casp3 Apoptosis Cardiomyocyte Apoptosis Casp3->Apoptosis Cardioprotection Cardioprotection

AHSYB cardioprotective mechanism.

Conclusion

The experimental data robustly supports the efficacy of this compound in both in vitro and in vivo models of ischemic injury. Its protective effects are well-documented, particularly in the context of neuroprotection and cardioprotection. The consistent dose-dependent effects observed across different experimental systems highlight its potential as a therapeutic agent. The elucidation of its molecular mechanisms, primarily through the modulation of the SIRT1 and mitochondrial apoptosis pathways, provides a solid foundation for further preclinical and clinical investigations. This guide summarizes the current understanding of AHSYB's efficacy and provides detailed experimental frameworks for future research in the field.

References

A Researcher's Guide to Anhydrosafflor Yellow B: Purity, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and efficacy of experimental compounds is paramount. This guide provides a comprehensive comparison of Anhydrosafflor yellow B (AHSYB), a bioactive compound isolated from Carthamus tinctorius (safflower), with its alternatives, supported by experimental data and detailed protocols to aid in its effective use in research.

This compound is a quinochalcone C-glycoside that has garnered significant interest for its diverse biological activities, including neuroprotective, cardioprotective, and antiplatelet effects.[1] This guide will delve into methods for confirming its purity, compare its performance with related compounds and established drugs, and provide the necessary experimental frameworks for its evaluation.

Comparing this compound: Purity and Potency

The quality of AHSYB used in experiments directly impacts the reliability of research outcomes. Commercially available AHSYB is offered by various suppliers, with purity levels typically exceeding 98%, as determined by High-Performance Liquid Chromatography (HPLC).[2][3]

Table 1: Comparison of Commercially Available this compound and Related Compounds

CompoundSupplier ExamplePurity SpecificationBiological Activity
This compound (AHSYB)MedChemExpress>98% (HPLC)Inhibits ADP-induced platelet aggregation, antioxidant, neuroprotective, cardioprotective.[4]
This compound (AHSYB)AOBIOUSHigh PurityInhibits ADP-induced platelet aggregation, antioxidant.[5]
Hydroxysafflor yellow A (HSYA)Selleck Chemicals99.45% (HPLC)Anti-platelet aggregation, anti-inflammatory, antioxidant, neuroprotective.[6]
Hydroxysafflor yellow A (HSYA)MedChemExpress99.46% (HPLC)Inhibits cell proliferation, promotes apoptosis, anti-inflammatory, antioxidant.[7]
Hydroxysafflor yellow A (HSYA)Cayman Chemical≥85%Anti-inflammatory, neuroprotective, hypotensive.[8]

AHSYB's biological activity is often compared to its structural analog, Hydroxysafflor yellow A (HSYA), which is also a major bioactive component of safflower. Both compounds exhibit similar neuroprotective effects by modulating the SIRT1 signaling pathway.[1]

In the context of its antiplatelet activity, AHSYB is known to inhibit ADP-induced platelet aggregation.[4] For a quantitative comparison of its potency, the half-maximal inhibitory concentration (IC50) is a critical parameter. While a specific IC50 value for AHSYB's inhibition of ADP-induced platelet aggregation is not consistently reported in the literature, a comparison with established antiplatelet agents and related flavonoids provides a useful benchmark.

Table 2: Comparative Antiplatelet Activity (IC50) of Various Compounds

CompoundTarget/MechanismIC50 (ADP-induced aggregation)Reference
This compound (AHSYB) ADP receptor pathwayNot explicitly reported -
Hydroxysafflor yellow A (HSYA)PAF receptor antagonist0.99 mM (PAF-induced)[5]
QuercetinThromboxane formation and receptor antagonismSuppresses aggregation[9]
FisetinThromboxane formation and receptor antagonismSuppresses aggregation[9]
KaempferolThromboxane formation and receptor antagonismSuppresses aggregation[9]

Experimental Protocols for Purity and Activity Assessment

To ensure the validity of experimental results, independent confirmation of the purity and bioactivity of AHSYB is crucial. Below are detailed protocols for purity analysis by HPLC and a functional assay to determine its antiplatelet activity.

Protocol 1: Purity Confirmation of this compound by HPLC

This protocol is adapted from established methods for the analysis of AHSYB.[10]

Objective: To determine the purity of an this compound sample using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sample

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Methanol.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of AHSYB reference standard and dissolve in methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh the AHSYB sample to be tested and dissolve in methanol to a final concentration within the range of the calibration curve (e.g., 100 µg/mL).

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 403 nm

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 70 30
      35 50 50

      | 40 | 90 | 10 |

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Calculate the concentration of AHSYB in the sample using the calibration curve.

    • Purity (%) = (Concentration of AHSYB in sample / Initial weighed concentration of sample) x 100.

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol provides a framework for assessing the inhibitory effect of AHSYB on ADP-induced platelet aggregation.

Objective: To determine the effect of this compound on ADP-induced human platelet aggregation.

Materials:

  • Freshly drawn human blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • Anticoagulant: 3.2% sodium citrate (B86180).

  • Adenosine diphosphate (B83284) (ADP) solution.

  • This compound sample, dissolved in an appropriate solvent (e.g., DMSO or saline).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Aggregation Assay:

    • Pre-warm the PRP samples to 37°C for 5 minutes.

    • Add different concentrations of AHSYB or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Add ADP solution to induce platelet aggregation (final concentration typically 5-10 µM).

    • Monitor the change in light transmittance for 5-10 minutes using the platelet aggregometer. The PPP is used as a blank (100% aggregation) and the untreated PRP as the baseline (0% aggregation).

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each concentration of AHSYB compared to the vehicle control.

    • If a dose-response is observed, calculate the IC50 value, which is the concentration of AHSYB that inhibits 50% of the ADP-induced platelet aggregation.

Visualizing the Mechanisms of this compound

To better understand the processes involved in confirming the utility of AHSYB, the following diagrams illustrate a typical experimental workflow and a key signaling pathway modulated by the compound.

G cluster_0 Purity Confirmation Workflow A Obtain Anhydrosafflor Yellow B Sample B Prepare Standard and Sample Solutions A->B C Perform HPLC Analysis B->C D Analyze Chromatograms and Calculate Purity C->D E Purity >98%? D->E Compare Peak Areas F Proceed to Bioactivity Assays E->F Yes G Source New Sample or Repurify E->G No

A streamlined workflow for the purity confirmation of this compound using HPLC.

AHSYB has been shown to exert its neuroprotective effects through the activation of the SIRT1 signaling pathway. This pathway plays a crucial role in cellular stress resistance and apoptosis.

G AHSYB This compound SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates PGC1a PGC1α SIRT1->PGC1a Deacetylates Bax Bax SIRT1->Bax Downregulates Bcl2 Bcl-2 FOXO1->Bcl2 Upregulates PGC1a->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection

References

Anhydrosafflor Yellow B: A Comparative Analysis of its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB), a primary water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L. (safflower), has garnered significant interest for its potential neuroprotective effects. This guide provides a comprehensive cross-study comparison of the available experimental data on AHSYB, offering a valuable resource for researchers investigating novel therapeutic strategies for neurological disorders. While often studied in conjunction with its structural analog, hydroxysafflor yellow A (HSYA), this guide will focus on delineating the specific neuroprotective profile of AHSYB.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified across various experimental models of cerebral ischemia. The following tables summarize the key findings from in vitro and in vivo studies, providing a comparative overview of its impact on cell viability, neuronal damage, apoptosis, oxidative stress, and inflammation.

In Vitro Neuroprotection: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

Table 1: Effects of AHSYB on Primary Hippocampal Neurons Subjected to OGD/R

ParameterModelTreatmentConcentration (µM)OutcomeReference
Cell ViabilityOGD/RAHSYB40Increased[1]
60Increased[1]
80Increased[1]
LDH ReleaseOGD/RAHSYB40Decreased[1]
60Decreased[1]
80Decreased[1]
Apoptosis (Bax/Bcl-2 ratio)OGD/RAHSYB40, 60, 80Decreased[1]
Oxidative Stress (ROS, MDA)OGD/RAHSYB40, 60, 80Decreased[1]
Oxidative Stress (SOD, GSH-Px)OGD/RAHSYB40, 60, 80Increased[1]
SIRT1 Pathway (SIRT1, FOXO1, PGC1α mRNA & protein)OGD/RAHSYB40, 60, 80Increased[1]

Data synthesized from Fangma et al., 2021.[1]

In Vivo Neuroprotection: Cerebral Ischemia Models

Table 2: Effects of AHSYB in Rodent Models of Cerebral Ischemia

ParameterModelTreatmentDosage (mg/kg)OutcomeReference
Neurological Deficit ScoreMCAO/R (rat)AHSYB2, 4, 8Decreased[1]
Permanent MCAO (rat)AHSYB1.75, 3.5, 7Decreased[2]
Infarct VolumeMCAO/R (rat)AHSYB2, 4, 8Decreased[1]
Permanent MCAO (rat)AHSYB1.75, 3.5, 7Decreased[2]
Apoptosis (Bax/Bcl-2 ratio)MCAO/R (rat)AHSYB2, 4, 8Decreased[1]
Oxidative Stress (ROS, MDA in serum)MCAO/R (rat)AHSYB2, 4, 8Decreased[1]
Oxidative Stress (SOD, GSH-Px in serum)MCAO/R (rat)AHSYB2, 4, 8Increased[1]
SIRT1 Pathway (SIRT1, FOXO1, PGC1α mRNA & protein)MCAO/R (rat)AHSYB2, 4, 8Increased[1]
Inflammatory Markers (HSP60, TLR-4, NF-κB p65)Permanent MCAO (rat)AHSYB1.75, 3.5, 7Decreased[2]
Pro-inflammatory Cytokines (IL-6, TNF-α)Permanent MCAO (rat)AHSYB1.75, 3.5, 7Decreased[2]

Data synthesized from Fangma et al., 2021[1] and Song et al., 2020.[2]

Experimental Protocols

In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons

This model simulates ischemic-reperfusion injury in a controlled cellular environment.

  • Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) for several days to allow for maturation.

  • OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a defined period (e.g., 2 hours) to induce oxygen-glucose deprivation.

  • Reperfusion: Following OGD, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air and 5% CO₂) for a specified reperfusion period (e.g., 24 hours).

  • AHSYB Treatment: this compound is typically dissolved in the culture medium and added to the cells at the beginning of the reperfusion phase at various concentrations (e.g., 40, 60, 80 µM)[1].

  • Outcome Measures: Cell viability is commonly assessed using the MTT or CCK-8 assay, while cytotoxicity is measured by lactate (B86563) dehydrogenase (LDH) release into the culture medium. Apoptosis is quantified by methods such as TUNEL staining or Western blot analysis of apoptotic markers like Bax and Bcl-2. Oxidative stress is evaluated by measuring levels of reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px)[1].

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Models in Rats

This model is a widely used preclinical model of focal cerebral ischemia that mimics the clinical scenario of stroke followed by thrombolytic therapy.

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized (e.g., with pentobarbital (B6593769) sodium).

  • Surgical Procedure (Intraluminal Filament Method): A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A specialized monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a specific duration to induce ischemia (e.g., 2 hours). Reperfusion is initiated by withdrawing the filament to restore blood flow.

  • AHSYB Administration: AHSYB is dissolved in saline and administered intravenously at different dosages (e.g., 2, 4, and 8 mg/kg) at the onset of reperfusion[1].

  • Assessment: Neurological deficit scoring is performed at a set time point after reperfusion (e.g., 24 hours) to assess functional outcomes. Subsequently, the animals are euthanized, and the brains are removed for infarct volume measurement (e.g., using TTC staining) and biochemical analyses (e.g., Western blot, immunohistochemistry) of the ischemic penumbra[1].

This model induces a permanent ischemic state without reperfusion.

  • Animal and Surgical Preparation: Similar to the MCAO/R model, adult male Sprague-Dawley rats are anesthetized and the carotid arteries are exposed.

  • Permanent Occlusion: The MCA is permanently occluded, typically by inserting a filament and leaving it in place or by direct electrocoagulation of the artery.

  • AHSYB Administration: AHSYB is administered intravenously at various doses (e.g., 1.75, 3.5, and 7 mg/kg) shortly after the induction of ischemia[2].

  • Outcome Evaluation: Neurological function and infarct volume are assessed at a predetermined time point (e.g., 24 hours) post-occlusion. Brain tissue is collected for histological and molecular analyses of inflammatory markers[2].

Signaling Pathways and Mechanisms of Action

Current research indicates that this compound exerts its neuroprotective effects through multiple signaling pathways, primarily by mitigating apoptosis, oxidative stress, and inflammation.

SIRT1 Signaling Pathway

AHSYB has been shown to upregulate the expression of Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance and longevity. The activation of SIRT1 by AHSYB leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This cascade ultimately enhances antioxidant defenses and inhibits apoptosis.

SIRT1_Pathway cluster_AHSYB This compound cluster_Cell Neuron AHSYB AHSYB SIRT1 SIRT1 AHSYB->SIRT1 Upregulates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Bax Bax SIRT1->Bax Downregulates Bcl2 Bcl-2 SIRT1->Bcl2 Upregulates Antioxidant Antioxidant Genes FOXO1->Antioxidant PGC1a->Antioxidant Apoptosis Apoptosis Antioxidant->Apoptosis Inhibits Bax->Apoptosis Bcl2->Apoptosis Anti_Inflammatory_Pathway cluster_AHSYB This compound cluster_Cell Microglia / Neuron AHSYB AHSYB HSP60 HSP60 AHSYB->HSP60 Inhibits TLR4 TLR4 AHSYB->TLR4 Inhibits HSP60->TLR4 NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Promotes Transcription Inflammation Neuroinflammation Cytokines->Inflammation

References

Safety Operating Guide

Personal protective equipment for handling Anhydrosafflor yellow B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Anhydrosafflor yellow B. The following procedural guidance is designed to ensure a safe laboratory environment and maintain compliance with standard safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, adherence to appropriate personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety. Below is a summary of recommended PPE.

PPE CategoryItemSpecifications and Best Practices
Eye Protection Safety Glasses or GogglesShould be worn at all times in the laboratory. Use chemical splash goggles when handling solutions.
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves. For prolonged contact or when handling concentrated solutions, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1]
Body Protection Laboratory CoatA standard, buttoned lab coat should be worn to protect from spills and contamination.
Respiratory Protection N95 or higher RespiratorRecommended when handling the powdered form to prevent inhalation of fine particles.[2] Work in a well-ventilated area or under a fume hood.[2][3]

Operational Plan: Handling and Solution Preparation

Handling Powdered this compound:

  • Designated Area: All work with powdered this compound should be conducted in a designated area, such as a chemical fume hood or a specific benchtop area with proper ventilation, to minimize the risk of inhalation and contamination.[1][3]

  • Weighing: When weighing the powder, use an analytical balance within a fume hood or a balance enclosure.[2][3] Use anti-static weigh boats or an anti-static gun to prevent dispersal of the powder due to static electricity.[2]

  • Spill Prevention: Keep containers of the powder closed when not in use.[3] Work over a disposable bench cover to facilitate easy cleanup in case of a spill.[3]

Preparation of Stock Solutions:

A common protocol for preparing a stock solution of this compound for in vitro experiments involves dissolving it in deionized water.[4]

Materials:

  • This compound powder

  • Deionized water

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder in a designated weighing area.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a portion of the deionized water to the flask.

  • Agitate the mixture using a vortex mixer or sonicator until the powder is completely dissolved.

  • Once dissolved, add deionized water to the final volume mark on the flask.

  • Mix the solution thoroughly to ensure homogeneity.

  • Store the stock solution in a tightly sealed container at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[5]

Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method to assess the antioxidant properties of this compound.[4]

Materials:

  • This compound working solutions of various concentrations

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound stock solution to create working solutions of desired concentrations.

  • In a 96-well microplate, add a specific volume of each this compound working solution to individual wells.

  • To each of these wells, add a specific volume of the DPPH solution.

  • Include control wells containing only the DPPH solution and the solvent used for the working solutions.

  • Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • After incubation, measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

Disposal Plan

As this compound is a natural product and there is no specific information classifying it as hazardous waste, it can generally be disposed of as non-hazardous chemical waste.[6][7][8] However, always consult your institution's specific waste disposal guidelines.

Solid Waste:

  • Contaminated materials such as gloves, weigh boats, and disposable lab coats should be placed in a sealed bag and disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.[7]

Liquid Waste:

  • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the concentration is low and the solution does not contain other hazardous materials.[6][7]

  • Always check the pH of the solution before disposal and neutralize if necessary. The acceptable pH range for drain disposal is generally between 6 and 9.[6]

Visual Workflows

Handling_and_Preparation_Workflow cluster_prep Preparation Designated_Area Work in Designated Area (Fume Hood) Weigh_Powder Weigh Powder (Enclosed Balance) Designated_Area->Weigh_Powder Transfer_to_Flask Transfer to Volumetric Flask Weigh_Powder->Transfer_to_Flask Add_Solvent Add Deionized Water Transfer_to_Flask->Add_Solvent Dissolve Dissolve Completely (Vortex/Sonicate) Add_Solvent->Dissolve Final_Volume Adjust to Final Volume Dissolve->Final_Volume Store_Solution Store Solution (-20°C or -80°C) Final_Volume->Store_Solution End End Store_Solution->End Start Start Start->Designated_Area Disposal_Workflow cluster_waste Waste Stream Start Generate Waste Solid_Waste Solid Waste (Gloves, etc.) Start->Solid_Waste Liquid_Waste Aqueous Solution Start->Liquid_Waste Dispose_Solid Dispose in Sealed Bag Solid_Waste->Dispose_Solid Check_pH Check pH (6-9) Liquid_Waste->Check_pH Neutralize Neutralize if Necessary Check_pH->Neutralize No Dispose_Liquid Dispose Down Drain with Water Check_pH->Dispose_Liquid Yes Neutralize->Dispose_Liquid

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.